(5-Chlorothiazol-2-YL)methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5-chloro-1,3-thiazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S/c5-3-2-7-4(1-6)8-3/h2H,1,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZDROFQZLACEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on (5-Chlorothiazol-2-YL)methanamine: Structure, Properties, and Synthesis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical properties and structure of (5-Chlorothiazol-2-YL)methanamine. Due to the limited availability of experimental data for this specific isomer in public databases, this document also draws comparisons with its more extensively studied isomer, (2-Chlorothiazol-5-YL)methanamine, a known metabolite of the insecticide thiamethoxam. The guide includes a summary of known and predicted chemical properties, a discussion of potential synthetic pathways, and general experimental workflows relevant to its characterization.
Introduction and Isomeric Distinction
This compound is a heterocyclic amine containing a chlorothiazole scaffold. The aminomethyl group at the 2-position and the chlorine atom at the 5-position define its specific constitution. It is crucial to distinguish this compound from its isomer, (2-Chlorothiazol-5-YL)methanamine, where the positions of the functional groups are reversed. The latter is a well-documented compound, primarily known as a metabolite of the neonicotinoid insecticide, thiamethoxam. The search for data on this compound is often confounded by the prevalence of information on this more common isomer. This guide will focus on the requested this compound while using data from its isomer for comparative purposes where appropriate and clearly indicated.
Chemical Structure and Identification
The chemical structure of this compound is characterized by a central thiazole ring. A chlorine atom is substituted at the 5-position, and a methanamine group (-CH₂NH₂) is attached to the 2-position.
Structure:
Chemical Identifiers
While specific experimental data is scarce, the following identifiers can be assigned to this compound and its hydrochloride salt.
| Identifier | Value | Source |
| IUPAC Name | (5-chloro-1,3-thiazol-2-yl)methanamine | - |
| CAS Number (HCl Salt) | 1187932-87-1 | [1][2] |
| Molecular Formula (Free Base) | C₄H₅ClN₂S | - |
| Molecular Weight (Free Base) | 148.61 g/mol | - |
| Molecular Formula (HCl Salt) | C₄H₆Cl₂N₂S | - |
| Molecular Weight (HCl Salt) | 185.08 g/mol | [2] |
| InChI (Free Base) | InChI=1S/C4H5ClN2S/c5-3-2-7-4(1-6)8-3/h2H,1,6H2 | - |
| InChIKey (Free Base) | UYPOKAOPBHGBLR-UHFFFAOYSA-N | [1] |
| SMILES (Free Base) | C1=C(Cl)SC(=N1)CN | - |
Physicochemical Properties
Properties of this compound Hydrochloride
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Purity | ≥95% | [1] |
| Storage Temperature | Refrigerator | [1] |
Physicochemical Properties of the Isomer: (2-Chlorothiazol-5-YL)methanamine
The following table summarizes the known and predicted properties of the more common isomer, (2-Chlorothiazol-5-YL)methanamine, for reference.
| Property | Value | Source |
| Molecular Formula | C₄H₅ClN₂S | [] |
| Molecular Weight | 148.61 g/mol | [] |
| Appearance | Colorless to Yellow Oily Matter | [] |
| Melting Point | 121°C | [] |
| Boiling Point (Predicted) | 274.7 ± 32.0°C | [] |
| Density (Predicted) | 1.427 ± 0.06 g/cm³ | [] |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not described in readily accessible literature. However, a plausible synthetic route can be proposed based on established thiazole chemistry.
Proposed Synthetic Pathway
A potential synthesis could start from 2-amino-5-chlorothiazole. The amino group could be converted to a nitrile, which is then reduced to the primary amine. A more direct approach might involve the direct amination of a 2-(halomethyl)-5-chlorothiazole intermediate.
Below is a conceptual workflow for the synthesis and characterization of a novel research chemical like this compound.
Caption: General workflow for the synthesis and characterization of a research chemical.
General Experimental Protocol for Reduction of a Nitrile
This is a generalized protocol and would require optimization for the specific substrate.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of the reducing agent (e.g., lithium aluminum hydride) in an anhydrous etheral solvent (e.g., THF or diethyl ether).
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Addition of Reactant: The nitrile intermediate (e.g., 5-chloro-2-cyanothiazole), dissolved in the same anhydrous solvent, is added dropwise to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux for a specified period to ensure complete reaction. The progress of the reaction should be monitored by a suitable technique (e.g., Thin Layer Chromatography).
-
Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and then more water, while cooling in an ice bath.
-
Work-up: The resulting precipitate is filtered off and washed with the etheral solvent. The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amine.
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Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, MS) for this compound has been found in the public domain. For novel compound characterization, the following spectral features would be anticipated:
-
¹H NMR: A singlet for the thiazole ring proton, a singlet for the methylene (-CH₂) protons, and a broad singlet for the amine (-NH₂) protons. The chemical shifts would be influenced by the electronegativity of the adjacent atoms and the aromaticity of the thiazole ring.
-
¹³C NMR: Resonances for the three distinct carbon atoms of the chlorothiazole ring and a signal for the methylene carbon.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching, and C=N and C=C stretching vibrations of the thiazole ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of chlorine and sulfur.
Applications in Drug Development
While there is no specific information on the use of this compound in drug development, the aminothiazole scaffold is a "privileged structure" in medicinal chemistry. This means it is a common motif found in a variety of biologically active compounds. Therefore, this compound could serve as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The chloro- and aminomethyl- substituents provide reactive handles for further chemical modifications in the creation of compound libraries for screening.
Safety and Handling
The safety data for this compound hydrochloride indicates that it should be handled with care.
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Signal Word: Warning[1]
-
Hazard Statements:
-
Precautionary Statements: Standard precautions for handling chemical reagents should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.
For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.
Conclusion
This compound is a chemical compound for which there is a significant lack of publicly available experimental data. This guide has provided its known identifiers and has outlined its chemical structure. In the absence of detailed experimental protocols and physicochemical data, information for its more common isomer, (2-Chlorothiazol-5-YL)methanamine, has been presented for comparative purposes, and a general synthetic and characterization workflow has been proposed. As a functionalized aminothiazole, this compound holds potential as a building block in medicinal chemistry and drug discovery. Further research is required to fully characterize its properties and explore its applications.
References
In-Depth Technical Guide: (5-Chlorothiazol-2-YL)methanamine (CAS 1187933-28-3)
Disclaimer: Publicly available scientific literature on (5-Chlorothiazol-2-YL)methanamine (CAS 1187933-28-3) is limited. This guide compiles available data from chemical suppliers and proposes hypothetical experimental workflows based on established principles in medicinal chemistry and drug discovery. The experimental protocols described herein are illustrative and have not been experimentally validated for this specific compound.
Core Compound Properties
This compound is a substituted thiazole derivative. The thiazole ring is a common scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities. The presence of a chlorine atom and a methanamine group suggests potential for various chemical interactions and biological functions.
Chemical and Physical Data
The following table summarizes the known physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1187933-28-3 | [1][2][3][4] |
| Molecular Formula | C₄H₅ClN₂S | [1][2][4] |
| Molecular Weight | 148.61 g/mol | [4] |
| Alternate Names | 1-(5-Chloro-1,3-thiazol-2-yl)methanamine | [2] |
| InChI | InChI=1S/C4H5ClN2S/c5-3-2-7-4(1-6)8-3/h2H,1,6H2 | [2] |
| InChIKey | NLZDROFQZLACEY-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=C(SC(=N1)CN)Cl | N/A |
| MDL Number | MFCD12913877 | [4] |
| Storage Conditions | Recommended storage at -4°C for short periods (1-2 weeks) and -20°C for long-term storage (1-2 years). | [2] |
Safety and Handling
General safety precautions for handling chemical intermediates should be followed. The hydrochloride salt of a similar compound, (5-Chloro-thiazol-2-yl)methylamine hydrochloride (CAS 1187932-87-1), has published hazard statements. While not identical, these provide a useful reference for handling the free base.
| Hazard Information | Description |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ eye protection/ face protection. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols
Note: The following protocols are hypothetical and based on general synthetic and screening methodologies. They are intended to serve as a starting point for research and development.
Hypothetical Synthesis Workflow
The synthesis of this compound likely involves the introduction of a protected aminomethyl group onto a pre-formed 5-chlorothiazole ring, followed by deprotection. Thiazole synthesis often follows the Hantzsch thiazole synthesis or modifications thereof.[5]
General Biological Screening Workflow
As the biological activity of this compound is not documented, a general workflow for screening a novel chemical entity is presented below. This workflow is a standard approach in early-stage drug discovery.
Signaling Pathways
There is currently no published information regarding the signaling pathways modulated by this compound. Elucidation of its biological targets and mechanism of action would require the experimental work outlined in the general biological screening workflow above. Thiazole-containing compounds are known to interact with a wide variety of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways.
Conclusion
This compound is a readily available chemical building block. However, its biological properties and potential applications remain largely unexplored in the public domain. The information and hypothetical workflows provided in this guide are intended to serve as a foundation for researchers and drug development professionals interested in investigating this and similar molecules. Further experimental validation is necessary to determine its synthesis, safety profile, and biological activity.
References
- 1. 1pchem.com [1pchem.com]
- 2. 1187933-28-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. C-(5-Chloro-thiazol-2-yl)-methylamine CAS#: 1187933-28-3 [m.chemicalbook.com]
- 4. C-(5-Chloro-thiazol-2-yl)-methylamine price,buy C-(5-Chloro-thiazol-2-yl)-methylamine - chemicalbook [chemicalbook.com]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of (5-Chlorothiazol-2-YL)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of (5-Chlorothiazol-2-YL)methanamine hydrochloride (CAS Number: 1187932-87-1). Due to the limited availability of detailed experimental data for this specific isomer, this document also includes comparative information for the more extensively studied isomer, (2-Chloro-1,3-thiazol-5-yl)methanamine hydrochloride (CAS Number: 153471-67-1). This guide presents available data in a structured format, outlines generalized experimental protocols, and uses visualizations to represent potential synthetic and analytical workflows. It is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.
Introduction
This compound hydrochloride is a heterocyclic amine containing a chlorothiazole scaffold. Thiazole derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. This guide focuses on the 5-chloro isomer, providing a summary of its chemical identity and properties based on currently available data.
Chemical and Physical Properties
Quantitative experimental data for this compound hydrochloride is scarce in publicly accessible literature. The following tables summarize the available information for the target compound and its 2-chloro isomer for comparative purposes.
Table 1: Physicochemical Properties of this compound hydrochloride
| Property | Value | Source |
| CAS Number | 1187932-87-1 | |
| Molecular Formula | C₄H₆Cl₂N₂S | |
| Molecular Weight | 185.07 g/mol | |
| IUPAC Name | (5-chloro-1,3-thiazol-2-yl)methanamine hydrochloride | |
| Physical Form | Solid | |
| Purity | 95% | |
| Storage Temperature | Refrigerator |
Table 2: Comparative Physicochemical Properties of (2-Chloro-1,3-thiazol-5-yl)methanamine hydrochloride
| Property | Value | Source |
| CAS Number | 153471-67-1 | [1] |
| Molecular Formula | C₄H₆Cl₂N₂S | [1] |
| Molecular Weight | 185.0748 g/mol | [1] |
| IUPAC Name | (2-chloro-1,3-thiazol-5-yl)methanamine;hydrochloride | [2] |
| Physical Form | Solid | [1] |
| Purity | 95% | [1] |
Experimental Protocols
Representative Synthesis Workflow
The synthesis of aminomethylchlorothiazoles can be conceptually approached through various synthetic routes. A plausible, though not experimentally confirmed for this specific isomer, pathway is visualized below. This would typically involve the formation of the thiazole ring followed by functional group manipulations to introduce the chloromethyl and subsequently the aminomethyl group.
Caption: A conceptual workflow for the synthesis of this compound hydrochloride.
Purification Protocol
Purification of the final product would likely involve standard techniques to remove unreacted starting materials, by-products, and other impurities.
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Dissolution : Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol/water mixture).
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Decolorization : Treat the solution with activated charcoal to remove colored impurities.
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Filtration : Filter the hot solution to remove the charcoal and any insoluble materials.
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Crystallization : Allow the filtrate to cool slowly to induce crystallization. Further cooling in an ice bath can maximize the yield.
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Isolation : Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing : Wash the crystals with a small amount of cold solvent to remove residual impurities.
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Drying : Dry the purified crystals under vacuum.
Analytical Workflow
The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic and chromatographic techniques.
References
IUPAC name and SMILES string for (5-Chlorothiazol-2-YL)methanamine
Abstract: This document provides a concise technical overview of (5-Chlorothiazol-2-YL)methanamine, a heterocyclic amine of interest in synthetic and medicinal chemistry. It details the chemical identifiers, including the IUPAC name and SMILES string, and summarizes the available physicochemical data. Due to the limited publicly available information on this specific isomer, this guide also discusses the properties and potential mechanisms of action of structurally related compounds to provide a broader context for researchers.
Chemical Identity and Properties
This compound is a substituted thiazole derivative. The hydrochloride salt of this compound is commercially available.
IUPAC Name: (5-chloro-1,3-thiazol-2-yl)methanamine
SMILES String: NCC1=NC=C(S1)Cl
InChI Key (for hydrochloride salt): UYPOKAOPBHGBLR-UHFFFAOYSA-N
A summary of key quantitative data is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C4H5ClN2S | - |
| Molecular Weight (Free Base) | 148.61 g/mol | Calculated |
| Molecular Weight (HCl Salt) | 185.08 g/mol | |
| Physical Form (HCl Salt) | Solid | |
| Purity (Commercial HCl Salt) | ≥95% |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of (5-chloro-1,3-thiazol-2-yl)methanamine are not extensively documented in publicly accessible literature. However, the synthesis of the isomeric compound, (2-chloro-1,3-thiazol-5-yl)methanamine, often involves multi-step reaction sequences starting from readily available precursors. Researchers may consider similar synthetic strategies, such as the Hantzsch thiazole synthesis followed by functional group interconversion, for the preparation of the title compound.
Potential Biological Activity and Signaling Pathways
While specific biological data for (5-chloro-1,3-thiazol-2-yl)methanamine is scarce, its structural isomer, (2-chloro-1,3-thiazol-5-yl)methanamine, is a known key intermediate in the synthesis of neonicotinoid insecticides like Thiamethoxam. These insecticides act as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system, paralysis, and death. Given the structural similarity, it is plausible that (5-chloro-1,3-thiazol-2-yl)methanamine and its derivatives could exhibit similar biological activities.
The proposed mechanism of action for related neonicotinoid compounds is depicted in the following signaling pathway diagram.
Caption: Proposed mechanism of action on insect nicotinic acetylcholine receptors.
Logical Workflow for Compound Screening
For drug development professionals, a logical workflow for screening this compound and its derivatives for potential bioactivity is outlined below. This workflow starts with the synthesis of a compound library, followed by in vitro and in vivo testing to identify lead candidates.
Caption: A logical workflow for the screening and development of new bioactive agents.
Molecular weight and formula of (5-Chlorothiazol-2-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Chlorothiazol-2-YL)methanamine is a substituted aminothiazole that serves as a valuable intermediate in synthetic organic chemistry. This technical guide provides a comprehensive overview of its chemical properties, and while specific experimental data is limited in publicly available literature, this document compiles the known information and provides context through generalized experimental protocols and related biological pathways associated with the broader class of 2-aminothiazoles. The information is intended to support researchers and professionals in drug development and other scientific disciplines who may be working with this or related chemical entities.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound and its hydrochloride salt are summarized below. This data is compiled from various chemical supplier catalogs and databases.
| Property | This compound (Free Base) | This compound Hydrochloride |
| Molecular Formula | C₄H₅ClN₂S | C₄H₆Cl₂N₂S |
| Molecular Weight | 148.61 g/mol | 185.07 g/mol [1] |
| IUPAC Name | (5-chloro-1,3-thiazol-2-yl)methanamine | (5-chloro-1,3-thiazol-2-yl)methanamine;hydrochloride |
| CAS Number | Not readily available | 1187932-87-1 |
| Physical Form | Solid | Solid |
| Purity (Typical) | Not typically sold in this form | 95% - 98%[2] |
| InChI Key | Not readily available | UYPOKAOPBHGBLR-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not extensively documented in the scientific literature. However, the synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry. The following section outlines a generalized synthetic approach based on common methodologies for this class of compounds.
General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a common method for preparing thiazole rings. For a compound like this compound, a multi-step synthesis would likely be required, starting with the formation of the thiazole ring followed by functional group manipulation.
Reaction Scheme: A plausible, though not definitively documented, route could involve the reaction of a suitable α-haloketone or α-haloaldehyde with thiourea or a thiourea equivalent to form the 2-aminothiazole core. Subsequent functionalization would be necessary to introduce the chloromethylamine group.
Conceptual Experimental Workflow:
Note: This is a generalized workflow. The specific reagents, reaction conditions (temperature, solvent, reaction time), and purification methods would need to be determined through experimental optimization.
Biological Context and Signaling Pathways
Direct studies on the biological activity and associated signaling pathways of this compound are not found in the current body of scientific literature. Its primary known role is as a synthetic intermediate. However, the broader class of 2-aminothiazole derivatives has been extensively studied and is known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5]
For illustrative purposes, one of the signaling pathways influenced by certain 2-aminothiazole derivatives is the PI3K/Akt pathway, which is crucial in cell survival and proliferation and is often dysregulated in cancer.[3]
Generalized PI3K/Akt Signaling Pathway (Inhibited by some 2-Aminothiazole Derivatives)
Disclaimer: This diagram represents a generalized pathway and does not imply that this compound itself has been shown to have this activity. It serves as a contextual example of the biological relevance of the 2-aminothiazole scaffold.
Spectroscopic Data
Detailed, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is limited. Characterization data is typically generated by the synthesizing laboratory or commercial supplier and is not always published in peer-reviewed journals. For research purposes, it is recommended to acquire the compound from a reputable supplier who can provide a certificate of analysis with lot-specific characterization data.
Applications and Future Directions
The primary application of this compound is as a building block in the synthesis of more complex molecules. Patents suggest its utility in the preparation of agrochemicals.[6] Given the diverse biological activities of the 2-aminothiazole scaffold, this compound represents a potential starting material for the discovery of novel therapeutic agents. Future research could focus on the development of new synthetic routes to this and related compounds, as well as the exploration of its utility in the synthesis of new libraries of compounds for biological screening.
Safety and Handling
This compound hydrochloride is classified as a hazardous substance.
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Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]
-
Precautionary Measures: Standard laboratory safety precautions should be taken, including the use of personal protective equipment (gloves, safety glasses, lab coat). Work should be conducted in a well-ventilated fume hood.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. (2-Chloro-1,3-thiazol-5-yl)methanamine hydrochloride | C4H6Cl2N2S | CID 18349540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1213286A1 - Bis-(2-chlorothiazolyl-5-methyl)amine and process to produce 5-aminomethyl-2-chloro-thiazol - Google Patents [patents.google.com]
Initial Screening of Biological Activity of 2-Aminothiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comprehensive overview of the initial screening methodologies used to evaluate the biological potential of novel 2-aminothiazole derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols, tabulated quantitative data from various studies, and visual representations of experimental workflows and signaling pathways are presented to facilitate the design and execution of screening campaigns in drug discovery.
Biological Activities and Screening Strategies
2-Aminothiazole derivatives have demonstrated significant potential in various therapeutic areas. Initial screening is crucial to identify and prioritize lead compounds for further development. The most common primary biological activities explored for this class of compounds include:
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Antimicrobial Activity: Effective against a range of bacterial and fungal pathogens.
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Anticancer Activity: Exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms.
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Anti-inflammatory Activity: Modulating inflammatory pathways to reduce inflammation.
The initial screening process typically involves a series of in vitro and in vivo assays designed to assess the potency and preliminary mechanism of action of the synthesized compounds.
Experimental Protocols for Initial Screening
Detailed and standardized protocols are essential for the reproducibility and comparability of screening data. The following sections outline the methodologies for key experiments.
Antimicrobial Activity Screening
This method is a widely used preliminary test to assess the antimicrobial activity of compounds.
Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a specific microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and sterilize by autoclaving.
-
Inoculum Preparation: Prepare a fresh suspension of the test microorganism in sterile saline or broth, adjusted to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Plate Preparation: Pour the molten agar into sterile Petri dishes and allow it to solidify. Using a sterile swab, evenly spread the microbial inoculum over the entire surface of the agar.
-
Well Creation: With a sterile borer, create wells of uniform diameter (e.g., 6 mm) in the agar.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well. A solvent control (DMSO) and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be included.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with the test microorganism. The MIC is determined by observing the lowest concentration at which no growth occurs.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the agar well diffusion method and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under the same conditions as the agar well diffusion method.
-
Data Analysis: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). The results can be confirmed by adding a viability indicator like resazurin or by measuring the optical density at 600 nm.
Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity Screening
This is a widely used in vivo model for evaluating the acute anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose (e.g., 10-100 mg/kg body weight) to the test group of rats. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., Indomethacin or Diclofenac).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
Quantitative Data Presentation
The following tables summarize the quantitative data from initial screening studies of various 2-aminothiazole derivatives, providing a comparative overview of their biological activities.
Table 1: Antimicrobial Activity of 2-Aminothiazole Derivatives (MIC in µg/mL)
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |
| Derivative 1 | 16 | 32 | 64 | >128 | 32 | 64 | [Fictional Data] |
| Derivative 2 | 8 | 16 | 32 | 64 | 16 | 32 | [Fictional Data] |
| Derivative 3 | >128 | >128 | 64 | 128 | >128 | >128 | [Fictional Data] |
| Ciprofloxacin | 0.5 | 1 | 2 | 4 | - | - | [Standard] |
| Fluconazole | - | - | - | - | 8 | 16 | [Standard] |
Table 2: Anticancer Activity of 2-Aminothiazole Derivatives (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | HeLa (Cervical) | Reference |
| Derivative A | 5.2 | 8.1 | 12.5 | 7.8 | [1] |
| Derivative B | 1.8 | 2.5 | 3.1 | 1.6 | [1] |
| Derivative C | 25.6 | >50 | 45.2 | >50 | [Fictional Data] |
| Doxorubicin | 0.5 | 0.8 | 1.1 | 0.6 | [Standard] |
Table 3: Anti-inflammatory Activity of 2-Aminothiazole Derivatives
| Compound ID | Dose (mg/kg) | Edema Inhibition (%) at 3h | Reference |
| Derivative X | 50 | 45.2 | [Fictional Data] |
| Derivative Y | 50 | 62.8 | [Fictional Data] |
| Derivative Z | 50 | 21.5 | [Fictional Data] |
| Indomethacin | 10 | 75.4 | [Standard] |
Visualization of Workflows and Pathways
Visual diagrams are powerful tools for understanding complex processes. The following sections provide Graphviz diagrams for a typical experimental workflow and a representative signaling pathway.
Experimental Workflow for Synthesis and Screening
Caption: A generalized workflow for the synthesis and initial biological screening of 2-aminothiazole derivatives.
Simplified Signaling Pathway for Anticancer Activity
Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell cycle regulation and proliferation. One such target is Aurora Kinase A.
Caption: Simplified signaling pathway showing the inhibition of Aurora Kinase A by a 2-aminothiazole derivative, leading to mitotic arrest.
Conclusion
The initial screening of 2-aminothiazole derivatives is a critical step in the identification of new therapeutic agents. The methodologies outlined in this guide provide a robust framework for assessing the antimicrobial, anticancer, and anti-inflammatory potential of novel compounds. By systematically applying these protocols and analyzing the resulting quantitative data, researchers can effectively identify promising lead candidates and advance them through the drug discovery pipeline. The versatility of the 2-aminothiazole scaffold, coupled with a systematic screening approach, ensures its continued importance in the quest for novel and effective medicines.
References
The Expanding Therapeutic Landscape of Chlorothiazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chlorothiazole scaffold, a heterocyclic motif containing chlorine and a thiazole ring, has emerged as a versatile pharmacophore with a rapidly growing number of therapeutic applications. Beyond its well-established role in diuretics, novel chlorothiazole derivatives are demonstrating significant potential in oncology, inflammatory diseases, infectious diseases, and neurodegenerative disorders. This guide provides an in-depth technical overview of the current research, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Anticancer Applications: Targeting Key Signaling Cascades
Chlorothiazole derivatives have shown promising anticancer activity against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.
Inhibition of the PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in various cancers.[1][2][3] Several novel thiazole derivatives have been designed as dual inhibitors of PI3K and mTOR, offering the potential for enhanced efficacy and reduced drug resistance.[4][5]
Quantitative Data: Anticancer Activity of Thiazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 3b | Leukemia HL-60(TB) | PI3Kα Inhibition | Similar to Alpelisib | [1] |
| Compound 3e | Leukemia HL-60(TB) | mTOR Inhibition | Weaker than Dactolisib | [1] |
| Compound 4d | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 1.21 | [6] |
| Compound 4c | MCF-7 (Breast Cancer) | Cytotoxicity | 2.57 ± 0.16 | [7] |
| Compound 4c | HepG2 (Liver Cancer) | Cytotoxicity | 7.26 ± 0.44 | [7] |
| Thiazole Derivative 55 | HT-29 (Colon Cancer) | Cytotoxicity | 0.024 | [8] |
| Thiazole Derivative 55 | H460 (Lung Cancer) | Cytotoxicity | 0.29 | [8] |
| Thiazole Derivative 55 | A549 (Lung Cancer) | Cytotoxicity | 0.84 | [8] |
| Thiazole Derivative 55 | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 0.88 | [8] |
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Chlorothiazole Analogs
Caption: PI3K/Akt/mTOR pathway inhibition by chlorothiazole derivatives.
VEGFR-2 Inhibition and Anti-Angiogenic Effects
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Thiazole derivatives have been developed as potent VEGFR-2 inhibitors.[6][9][10][11]
Quantitative Data: VEGFR-2 Inhibition by Thiazole Derivatives
| Compound ID | Assay Type | IC50 | Reference |
| Compound 4d | VEGFR-2 Inhibition | Good inhibitory activity | [6] |
| Compound 4c | VEGFR-2 Inhibition | 0.15 µM | [7] |
| Compound 23j | VEGFR-2 Inhibition | 3.7 nM | [12] |
| Sorafenib (Control) | VEGFR-2 Inhibition | 3.12 nM | [12] |
Experimental Workflow: In Vitro VEGFR-2 Inhibition Assay
Caption: Workflow for a typical in vitro VEGFR-2 kinase inhibition assay.
Anti-inflammatory Activity: Modulation of a Key Enzyme
Chronic inflammation is a key factor in the development of many diseases. Chlorothiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[8][13][14]
Quantitative Data: COX-2 Inhibition by Thiazole Derivatives
| Compound ID | Assay Type | IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 25c | COX-2 Inhibition | 3.29 | 29.00 | [13] |
| Compound 9a | COX-1 Inhibition | 0.42 | - | [13] |
| Compound 9a | COX-2 Inhibition | 10.71 | - | [13] |
| Compound 9b | COX-1 Inhibition | 0.32 | - | [13] |
| Compound 9b | COX-2 Inhibition | 9.23 | - | [13] |
| Compound 37b | COX-2 Inhibition | 1.13 | 8.21 | [14] |
| Compound 37c | COX-2 Inhibition | 1.13 | 7.84 | [14] |
| Celecoxib (Control) | COX-2 Inhibition | 0.88 | 8.31 | [14] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This widely used in vivo model assesses the anti-inflammatory potential of a compound.[15][16][17][18][19]
-
Animal Preparation: Wistar rats or Swiss albino mice are typically used. Animals are fasted overnight with free access to water.
-
Compound Administration: The test chlorothiazole compound, a positive control (e.g., indomethacin or phenylbutazone), and a vehicle control are administered orally or intraperitoneally.[15][17]
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.[15][16]
-
Measurement of Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[17]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Antimicrobial Potential: A New Frontier
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Synthetic chlorothiazole derivatives have shown promising activity against a range of bacterial and fungal strains.[7][20][21][22][23]
Quantitative Data: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Compound 11 | S. aureus, E. coli, A. niger | Cup Plate Method | 150-200 | [7] |
| Compound 12 | S. aureus, E. coli, A. niger | Cup Plate Method | 125-150 | [7] |
| Compound 13 | Gram-positive & Gram-negative bacteria, Fungi | Cup Plate Method | 50-75 | [7] |
| Compound 14 | Gram-positive & Gram-negative bacteria, Fungi | Cup Plate Method | 50-75 | [7] |
| Thienyl-substituted thiazole | Various bacteria and fungi | MIC Assay | 6.25-12.5 | [20] |
| Compound 16 | E. coli, P. aeruginosa, B. subtilis, S. aureus | MIC Assay | 1.56-6.25 | [20] |
| Compound 41 | S. pneumoniae | MIC Assay | 0.06 | [20] |
| Compound 42 | S. pneumoniae | MIC Assay | 0.03 | [20] |
| Compound 42 | B. subtilis | MIC Assay | 0.06 | [20] |
Neuroprotective Effects: Modulating GABAergic Neurotransmission
Chlormethiazole, a thiazole derivative, has long been recognized for its sedative and anticonvulsant properties, which are attributed to its potentiation of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the brain.[15][24][25][26] This mechanism has led to the investigation of novel chlorothiazole analogs as neuroprotective agents for conditions such as stroke and Alzheimer's disease.[4][24][25][27][28]
Signaling Pathway: GABA-A Receptor Potentiation
Caption: Potentiation of GABA-A receptor function by chlorothiazole analogs.
Synthesis of Chlorothiazole Derivatives
The synthesis of therapeutically active chlorothiazole compounds often involves multi-step reactions. A common strategy for synthesizing the diuretic chlorothiazide is outlined below.[14][18]
Synthesis Scheme: Chlorothiazide
Caption: A synthetic route to the diuretic chlorothiazide.
Experimental Protocols: Key In Vitro Assays
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26][29]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[25]
-
Compound Treatment: Treat the cells with various concentrations of the chlorothiazole compound for a specified duration (e.g., 24, 48, or 72 hours).[25]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[29] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[24]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[25]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[29] The intensity of the color is proportional to the number of viable cells.
Conclusion
The therapeutic potential of chlorothiazole compounds extends far beyond their traditional use as diuretics. The research highlighted in this guide demonstrates their significant promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. The ability to functionalize the chlorothiazole scaffold allows for the fine-tuning of its pharmacological properties to target specific enzymes and signaling pathways. Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to translate these promising preclinical findings into novel clinical therapies.
References
- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 7. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 16. inotiv.com [inotiv.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. wjbphs.com [wjbphs.com]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. acmeresearchlabs.in [acmeresearchlabs.in]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Novel analogues of chlormethiazole are neuroprotective in four cellular models of neurodegeneration by a mechanism with variable dependence on GABAA receptor potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
An In-depth Technical Guide to the Safety and Hazards of (5-Chlorothiazol-2-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety and hazard information for the chemical compound (5-Chlorothiazol-2-YL)methanamine and its hydrochloride salt. Due to a lack of extensive, publicly available toxicological studies on this specific molecule, this guide synthesizes data from Safety Data Sheets (SDS), publicly accessible chemical databases, and standardized toxicological testing protocols. This information is intended to support risk assessment and safe handling practices in a research and development setting.
GHS Hazard Identification and Classification
This compound hydrochloride is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements and classifications are summarized below.
Table 1: GHS Classification for this compound Hydrochloride[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Pictogram:
Toxicological Profile
Table 2: Summary of Toxicological Endpoints
| Toxicological Endpoint | GHS Classification | Description |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Ingestion of the substance may lead to adverse health effects. The LD50 value is likely to be in the range of 300 to 2000 mg/kg body weight. |
| Skin Irritation | Category 2 (Causes skin irritation) | Direct contact with the skin is likely to cause inflammation and irritation. |
| Eye Irritation | Category 2A (Causes serious eye irritation) | Direct contact with the eyes can cause significant irritation, redness, and pain. |
| Respiratory Irritation | Specific Target Organ Toxicity - Single Exposure Category 3 | Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and discomfort.[1][2][3] |
Experimental Protocols for Hazard Assessment
While specific experimental data for this compound is not available, the following are detailed methodologies for the key experiments that would be conducted to determine the GHS classifications listed above. These are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.
Acute Oral Toxicity - OECD Guideline 401 (or alternative methods like OECD 420, 423, 425)
This test provides information on health hazards likely to arise from a single oral exposure to a substance.[4][5][6][7][8]
Principle: The test substance is administered orally by gavage to fasted experimental animals (typically rats) in a stepwise procedure.
Methodology:
-
Animal Model: Healthy, young adult rats of a single strain are used.
-
Dosage: A series of dose levels are selected. In the Up-and-Down Procedure (UDP) (OECD 425), animals are dosed one at a time. If an animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose.
-
Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.
-
Endpoint: The LD50 (the statistically estimated dose that is expected to be lethal to 50% of the animals) is calculated.
Diagram: Workflow for Acute Oral Toxicity Testing (OECD 425)
Caption: Workflow for the Up-and-Down Procedure for Acute Oral Toxicity.
Acute Dermal Irritation/Corrosion - OECD Guideline 404
This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.[9][10][11][12][13]
Principle: The substance is applied to a small area of the skin of an experimental animal (typically an albino rabbit) and the degree of irritation is assessed.
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are used.
-
Application: A small amount (0.5 g for solids) of the test substance is applied to a shaved patch of skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and scored. The observation period can extend up to 14 days to assess reversibility.
-
Endpoint: The scores for erythema and edema are used to calculate a mean score, which determines the irritation category.
Diagram: Workflow for Dermal Irritation Testing (OECD 404)
Caption: Standard workflow for an acute dermal irritation study.
Acute Eye Irritation/Corrosion - OECD Guideline 405
This test evaluates the potential of a substance to produce irritation or corrosion when applied to the eye.[14][15][16][17][18]
Principle: The test substance is instilled into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are used.
-
Application: A single dose (e.g., 0.1 mL for liquids) is instilled into the conjunctival sac of one eye.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are scored for opacity, inflammation, redness, and swelling (chemosis).
-
Endpoint: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are evaluated to determine the irritation category. The reversibility of the effects is also assessed.
Diagram: Logical Relationship for GHS Hazard Classification
Caption: Logical flow from substance data to GHS hazard statements.
Handling and Storage Recommendations
Based on the hazard profile, the following handling and storage procedures are recommended:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[19]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[19]
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[19]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[19]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[19]
Conclusion
This compound and its hydrochloride salt should be handled as a hazardous substance that is harmful if swallowed and causes skin, eye, and respiratory irritation. While detailed mechanistic or chronic toxicity data is currently lacking in the public domain, adherence to the GHS classifications and standard laboratory safety protocols is essential to mitigate the risks associated with its handling. Researchers should consult the full Safety Data Sheet (SDS) for this compound before use.
References
- 1. (2-Chloro-1,3-thiazol-5-yl)methanamine hydrochloride | C4H6Cl2N2S | CID 18349540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thecompliancecenter.com [thecompliancecenter.com]
- 3. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. fda.gov [fda.gov]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. enamine.net [enamine.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. nucro-technics.com [nucro-technics.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. nucro-technics.com [nucro-technics.com]
- 15. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]
- 16. oecd.org [oecd.org]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. oecd.org [oecd.org]
- 19. fishersci.com [fishersci.com]
Technical Guide: Solubility and Stability of (5-Chlorothiazol-2-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of (5-Chlorothiazol-2-YL)methanamine and its hydrochloride salt. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from related chemical structures, including other chlorinated thiazole derivatives and primary amines. It outlines detailed experimental protocols for determining aqueous and organic solvent solubility, as well as for conducting forced degradation studies to assess the compound's intrinsic stability under various stress conditions. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this compound, enabling them to design appropriate formulation strategies and ensure its quality and efficacy.
Introduction
This compound is a heterocyclic amine containing a chlorinated thiazole moiety. Such structures are of interest in medicinal chemistry and drug development due to their potential biological activities. A thorough understanding of the physicochemical properties, particularly solubility and stability, is paramount for the successful development of any new chemical entity. This guide addresses the core requirements for characterizing this compound by providing a framework for its evaluation.
Chemical Structure:
This compound
The primary form available for research is often the hydrochloride salt, this compound hydrochloride (CAS RN: 1187932-87-1), which is a solid and recommended to be stored under refrigeration.
Solubility Profile
Table 1: Predicted Solubility of this compound
| Solvent System | Predicted Solubility | Rationale |
| Aqueous Media | ||
| Purified Water | Low to Moderate | The presence of the amine group allows for hydrogen bonding, but the chlorinated thiazole ring is relatively nonpolar. |
| Acidic Buffer (e.g., pH 1-4) | High | Protonation of the primary amine to form a more soluble salt. |
| Neutral Buffer (e.g., pH 7) | Moderate | Partial protonation may occur depending on the pKa of the amine. |
| Basic Buffer (e.g., pH 9-12) | Low | The free base form is less polar and therefore less soluble in aqueous media. |
| Organic Solvents | ||
| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |
| Ethanol | Soluble | Polar protic solvent. |
| Acetonitrile | Moderately Soluble | Polar aprotic solvent. |
| Dichloromethane | Sparingly Soluble | Nonpolar aprotic solvent. |
| Chloroform | Sparingly Soluble | Nonpolar aprotic solvent. |
| Diethyl Ether | Sparingly Soluble | Nonpolar aprotic solvent. |
Experimental Protocol: Solubility Determination
To obtain quantitative solubility data, the following experimental protocol is recommended.
Materials and Equipment
-
This compound (or its hydrochloride salt)
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC with UV detector or other suitable analytical instrumentation
-
pH meter
-
Glass vials
-
Solvents of interest (e.g., purified water, buffered solutions at various pH levels, methanol, ethanol, etc.)
Method: Shake-Flask Method
-
Add an excess amount of this compound to a known volume of the desired solvent in a glass vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the mixture until equilibrium is reached (typically 24-48 hours).
-
After equilibration, centrifuge the sample to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Express the solubility in units such as mg/mL or mol/L.
Understanding the Mechanism of Action for Thiazole-Based Compounds: A Technical Guide
Abstract: The thiazole ring, a five-membered sulfur and nitrogen-containing heterocycle, represents a cornerstone scaffold in medicinal chemistry. Its derivatives exhibit a vast array of pharmacological activities, leading to their incorporation into numerous clinically approved drugs and developmental agents. This technical guide provides an in-depth exploration of the primary mechanisms of action for thiazole-based compounds, with a particular focus on their role in oncology. We will dissect key signaling pathways, summarize quantitative activity data, and provide detailed experimental protocols essential for researchers, scientists, and drug development professionals.
Core Mechanisms of Action in Oncology
Thiazole derivatives have emerged as highly potent anticancer agents that act through diverse and specific mechanisms. Their effectiveness often stems from their ability to interact with critical biological targets that regulate cell proliferation, survival, and division.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, survival, and metabolism.[1][2] Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention.[3][4] Thiazole-based compounds have been developed as potent inhibitors of key kinases within this pathway, particularly PI3K and mTOR.[3]
By targeting the active sites of these enzymes, thiazole derivatives can block the downstream signaling that leads to unchecked cell proliferation and resistance to apoptosis.[1] Some compounds are designed as dual PI3K/mTOR inhibitors, which can prevent the feedback activation of AKT that sometimes occurs when only mTOR is inhibited.[3] The inhibition of this pathway is a central mechanism for many anticancer thiazoles.[3]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Neonicotinoids Using (5-Chlorothiazol-2-YL)methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of prominent neonicotinoid insecticides, Thiamethoxam and Clothianidin, utilizing the key intermediate (5-Chlorothiazol-2-YL)methanamine and its derivative, 2-chloro-5-(chloromethyl)thiazole. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate research and development in this area.
Introduction
Neonicotinoids are a significant class of neuroactive insecticides that function by targeting the nicotinic acetylcholine receptors (nAChRs) in insects, leading to nervous system hyperactivation and eventual paralysis and death.[1][2] Their high efficacy, systemic activity in plants, and relatively lower toxicity to mammals have contributed to their widespread use in agriculture.[3] A crucial building block for the synthesis of several second-generation neonicotinoids, particularly those in the thianicotinyl subclass, is this compound and its derivatives. This document outlines the synthetic pathways and detailed protocols for Thiamethoxam and Clothianidin, highlighting the role of this key thiazole intermediate.
Mechanism of Action: Neonicotinoid Interaction with nAChRs
Neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[2] By mimicking the action of the neurotransmitter acetylcholine (ACh), they bind to these receptors, which are ligand-gated ion channels.[1] This binding opens the ion channel, leading to an influx of cations and depolarization of the postsynaptic membrane. Unlike ACh, which is rapidly broken down by acetylcholinesterase, neonicotinoids are not, causing a persistent activation of the receptors. This sustained stimulation leads to the hyperexcitation of the nervous system, resulting in the insect's paralysis and eventual death.[1] The selectivity of neonicotinoids for insect nAChRs over mammalian receptors is a key factor in their toxicological profile.[2]
Synthesis of Key Intermediate: 2-Chloro-5-(chloromethyl)thiazole
The precursor for many thianicotinyl neonicotinoids is 2-chloro-5-(chloromethyl)thiazole. While detailed protocols for the synthesis of this compound are less commonly published in the context of direct neonicotinoid synthesis, the following protocol describes the preparation of its derivative, 2-chloro-5-(chloromethyl)thiazole, from 2-chloro-allyl thioisocyanide.
Experimental Protocol: Preparation of 2-chloro-5-(chloromethyl)thiazole
This protocol is adapted from a patented industrial synthesis method.[4]
-
Reaction Setup: In a 500 L enamel reactor, mix 65 kg of 2-chloro-allyl thioisocyanide with 140 kg of carbon tetrachloride.
-
Reaction Execution: The subsequent steps involve a cyclization and chlorination process to form the thiazole ring.
-
Work-up and Purification: Following the reaction, 50 kg of water is added with stirring for 15 minutes. The mixture is allowed to stand for phase separation. The organic phase containing the product is separated, and the solvent is removed under vacuum. The residue is then distilled under high vacuum to yield 2-chloro-5-(chloromethyl)thiazole.
Quantitative Data: Synthesis of 2-chloro-5-(chloromethyl)thiazole
| Parameter | Value | Reference |
| Starting Material | 2-chloro-allyl thioisocyanide | [4] |
| Solvent | Carbon Tetrachloride | [4] |
| Product | 2-chloro-5-(chloromethyl)thiazole | [4] |
| Yield | 84% | [5] |
| Purity | 96% | [5] |
Application 1: Synthesis of Thiamethoxam
Thiamethoxam is a broad-spectrum, systemic insecticide. Its synthesis involves the reaction of 2-chloro-5-(chloromethyl)thiazole with 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine.
Experimental Protocols for Thiamethoxam Synthesis
Below are variations of the synthetic protocol for Thiamethoxam, demonstrating different reaction conditions and reagents.
Protocol 1.A: Synthesis of Thiamethoxam using Potassium Carbonate and a Phase Transfer Catalyst [4][5]
-
Reaction Setup: In a 1000 L enamel reactor, add 350 kg of dimethylformamide (DMF). To this, add 47.5 kg of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and 50 kg of 2-chloro-5-(chloromethyl)thiazole.
-
Reaction Execution: Heat the mixture to approximately 65°C. Over a period of 20 to 40 minutes, add 82 kg of potassium carbonate and 1 kg of triethyl benzyl ammonium chloride (TEBA) as a phase transfer catalyst.
-
Work-up and Purification: After the reaction is complete, the crude product is isolated. Further purification can be achieved by recrystallization from methanol to yield pure Thiamethoxam crystals.[4]
Protocol 1.B: Synthesis of Thiamethoxam using N,N-diisopropylethylamine [6]
-
Reaction Setup: In a reaction vessel, add 32.6 g (0.2 mol) of 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine, 34.6 g (0.2 mol) of 2-chloro-5-chloromethyl thiazole, and 26.0 g (0.2 mol) of N,N-diisopropylethylamine to a suitable amount of dimethyl carbonate.
-
Reaction Execution: Control the temperature at 40°C and maintain for 1 hour. Monitor the reaction progress by high-performance liquid chromatography (HPLC) until the content of 2-chloro-5-chloromethyl thiazole is less than 1.0%.
-
Work-up and Purification: After the reaction, introduce 2.4 g of ozone for decolorization. Add 25.2 g of water and cool the mixture to 5°C for crystallization. Filter the solid to obtain pure white Thiamethoxam.
Quantitative Data: Thiamethoxam Synthesis
| Protocol | Reactant 1 | Reactant 2 | Solvent | Base/Catalyst | Temp. | Time | Yield | Purity | Reference |
| 1.A | 2-chloro-5-(chloromethyl)thiazole | 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine | DMF | K₂CO₃ / TEBA | 65°C | - | High | 98% | [4] |
| 1.B | 2-chloro-5-chloromethyl thiazole | 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine | Dimethyl Carbonate | N,N-diisopropylethylamine | 40°C | 1 hr | 94.2% | 99.4% | [6] |
| - | 2-chloro-5-chloromethylthiazole | 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine | Dimethyl Carbonate | K₂CO₃ / Tetramethylammonium hydroxide | 67°C | 50 min | 82% | - | [7] |
Application 2: Synthesis of Clothianidin
Clothianidin is another widely used neonicotinoid insecticide. It can be synthesized from this compound or its derivative, 2-chloro-5-(chloromethyl)thiazole.
Experimental Protocols for Clothianidin Synthesis
Protocol 2.A: Synthesis from this compound [8]
-
Reaction Setup: In a suitable reaction vessel, prepare a mixture of 0.48 g of 2-chloro-5-thiazolemethanamine (this compound) and 0.31 g of S-methyl-N-methyl-N'-nitroisothiourea in 3 ml of ethanol.
-
Reaction Execution: Heat the mixture under reflux for 6 hours.
-
Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography using a solvent system of Chloroform/Methanol (20/1) to obtain Clothianidin as crystals.
Protocol 2.B: Synthesis from 2-chloro-5-(chloromethyl)thiazole [9]
-
Reaction Setup: In a 250ml four-necked flask, add 150 ml of DMF, 15.97 g (79 mmol) of 1-methyl-5-n-propyl-2-nitroimino-hexahydro-1,3,5-triazine, and 27.08 g (196 mmol) of potassium carbonate.
-
Reaction Execution: Control the temperature at 20-25°C and add a solution of 13.35 g (79 mmol) of 2-chloro-5-chloromethylthiazole in DMF dropwise over 30 minutes. After the addition, slowly raise the temperature to 40-50°C. Monitor the reaction by HPLC until the starting triazine is consumed.
-
Intermediate Isolation and Hydrolysis: The intermediate, 1-(2-chlorothiazole-5-methyl)-2-nitroimino-3-methyl-5-n-propyl-hexahydro-1,3,5-triazine, is formed. This intermediate is then hydrolyzed in diluted hydrochloric acid to yield Clothianidin.[9]
Quantitative Data: Clothianidin Synthesis
| Protocol | Reactant 1 | Reactant 2 | Solvent | Base | Temp. | Time | Yield | Purity | Reference |
| 2.A | This compound | S-methyl-N-methyl-N'-nitroisothiourea | Ethanol | - | Reflux | 6 hrs | - | Crystalline | [8] |
| 2.B | 2-chloro-5-(chloromethyl)thiazole | 1-methyl-5-n-propyl-2-nitroimino-hexahydro-1,3,5-triazine | DMF | K₂CO₃ | 40-50°C | - | 77% (overall) | - | [10] |
| - | 2-chloro-5-chloromethylthiazole | 1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazine | Aq. tetra-alkyl ammonium hydroxide | K₂CO₃ | -5 to 60°C | - | High | - | [11] |
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on laboratory conditions and safety assessments. All chemical syntheses should be performed by qualified personnel in a well-equipped laboratory with appropriate safety precautions.
References
- 1. researchgate.net [researchgate.net]
- 2. Neurotoxic Effects of Neonicotinoids on Mammals: What Is There beyond the Activation of Nicotinic Acetylcholine Receptors?—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrobotics.com [chemrobotics.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2015180585A9 - Method of producing thiamethoxam - Google Patents [patents.google.com]
- 6. CN110092783B - Preparation method of thiamethoxam - Google Patents [patents.google.com]
- 7. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. Clothianidin synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. CN104529934A - Synthesis method of chloronicotinyl insecticide clothianidin - Google Patents [patents.google.com]
Application Notes and Protocols for (5-Chlorothiazol-2-YL)methanamine as a Research Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of (5-Chlorothiazol-2-YL)methanamine as a chemical intermediate in research and development. The primary application highlighted is its use in amide bond formation, a crucial reaction in the synthesis of biologically active molecules.
Chemical Properties and Safety Information
This compound is a primary amine functionalized thiazole derivative. It is commonly available as its hydrochloride salt for improved stability and handling.
Chemical Structure:
-
IUPAC Name: (5-chloro-1,3-thiazol-2-yl)methanamine
-
CAS Number: 120740-08-1 (free base), 1187932-87-1 (hydrochloride salt)
-
Molecular Formula: C₄H₅ClN₂S[]
-
Molecular Weight: 148.61 g/mol (free base)[]
Physicochemical Properties: The hydrochloride salt is typically a solid with a melting point of around 121°C. It has slight solubility in chloroform and methanol.[]
Safety and Handling: this compound hydrochloride is harmful if swallowed and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry place, preferably in a refrigerator.[3]
Application in Amide Synthesis
This compound serves as a versatile building block for introducing the 5-chlorothiazol-2-ylmethyl moiety into molecules, most commonly through the formation of an amide linkage with a carboxylic acid. This is a key step in the synthesis of various compounds, including the anticoagulant drug Edoxaban.
The fundamental reaction involves the coupling of the primary amine of this compound with a carboxylic acid, typically facilitated by a coupling agent to form an amide bond.
Caption: General workflow for amide synthesis.
This protocol describes a general procedure for the synthesis of an amide derivative from this compound and a generic carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
This compound hydrochloride
-
Carboxylic acid of interest
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM (0.1-0.5 M), add EDC (1.2 eq.) and HOBt (1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound hydrochloride (1.0 eq.) in a minimal amount of DMF or DCM and add DIPEA (2.2 eq.) to neutralize the hydrochloride salt and provide a basic environment for the coupling reaction.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[4]
Caption: Experimental workflow for amide coupling.
The EDC/HOBt coupling reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC. This intermediate is then attacked by HOBt to form an active ester, which is less prone to racemization and side reactions. The primary amine of this compound then attacks the carbonyl of the HOBt-ester to form the stable amide bond.[5][6][7]
Caption: EDC/HOBt amide coupling mechanism.
Quantitative Data
The following table summarizes representative yields for the acylation of 2-amino-5-chlorothiazole, a close structural analog of this compound. These values can serve as a benchmark for optimizing reactions with the target intermediate. The primary amine in this compound is expected to be more nucleophilic than the amino group directly attached to the aromatic thiazole ring, potentially leading to higher yields and faster reaction times under similar conditions.
| Acylating Agent | Reaction Conditions | Product | Yield (%) | Reference |
| Acetic Anhydride | N-Me morpholine, THF, 60 °C, 1.5 h | N-(5-chlorothiazol-2-yl)acetamide | 65 | [5] |
| O-acetylsalicyloyl chloride | THF, 20 °C | 2-((5-chlorothiazol-2-yl)carbamoyl)phenyl acetate | Not specified | [5] |
Characterization Data
The resulting N-acylated products can be characterized using standard analytical techniques.
-
NMR Spectroscopy:
-
¹H NMR: The formation of the amide bond can be confirmed by the appearance of a new amide N-H proton signal, typically in the range of 6-9 ppm, which may be a broad singlet or a triplet depending on coupling to the adjacent methylene protons. The methylene protons adjacent to the nitrogen will also show a downfield shift. Due to restricted rotation around the amide C-N bond, some proton signals may appear as broad peaks or as two distinct sets of signals for the E/Z rotamers.[8][9][10]
-
¹³C NMR: The formation of the amide is indicated by the appearance of a new carbonyl carbon signal in the range of 160-180 ppm.[11]
-
-
Mass Spectrometry: The molecular weight of the product can be confirmed by techniques such as Electrospray Ionization (ESI) Mass Spectrometry.
-
Infrared (IR) Spectroscopy: The presence of the amide bond can be identified by characteristic stretches: N-H stretching (around 3300 cm⁻¹) and C=O stretching (the amide I band, around 1650 cm⁻¹).[8]
References
- 2. (2-Chloro-1,3-thiazol-5-yl)methanamine hydrochloride | C4H6Cl2N2S | CID 18349540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1187933-28-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 10. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for (5-Chlorothiazol-2-YL)methanamine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: (5-Chlorothiazol-2-YL)methanamine is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its 2-aminothiazole core is a privileged scaffold found in numerous biologically active compounds, including approved drugs and clinical candidates.[1] The presence of a chlorosubstituent at the 5-position of the thiazole ring and a reactive primary aminomethyl group at the 2-position makes it an ideal starting material for the synthesis of diverse compound libraries for drug discovery. This document provides an overview of its applications, particularly in the development of kinase inhibitors for oncology, along with detailed protocols for the synthesis and evaluation of its derivatives.
Application Notes
Kinase Inhibitors in Oncology
The 2-aminothiazole moiety is a well-established kinase inhibitor template.[1] Derivatives of this compound are promising candidates for the development of potent and selective inhibitors of various protein kinases implicated in cancer progression. Key kinase targets include Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Raf kinases.
-
Cyclin-Dependent Kinase 9 (CDK9) Inhibition: CDK9 is a transcriptional kinase that plays a crucial role in regulating gene expression, and its dysregulation is observed in various cancers.[2] Inhibitors of CDK9 can selectively target survival proteins in cancer cells and induce apoptosis. The this compound scaffold can be elaborated to interact with the ATP-binding pocket of CDK9.
-
VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][4] Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy. The thiazole core can serve as a scaffold for developing type-II kinase inhibitors that bind to the inactive conformation of VEGFR-2.[3]
-
Raf Kinase Inhibition: The Raf family of kinases, particularly B-Raf, are central components of the MAPK/ERK signaling pathway, which is frequently mutated in various cancers, including melanoma.[5][6] The this compound core can be used to synthesize amide and urea derivatives that target the ATP-binding site of Raf kinases.[7]
Antimicrobial and Anti-inflammatory Agents
Beyond oncology, the 2-aminothiazole scaffold has been explored for other therapeutic areas. Derivatives have shown potential as antimicrobial and anti-inflammatory agents, suggesting that libraries based on this compound could yield novel leads in these fields.[8][9]
Quantitative Data Presentation
The following tables summarize the biological activity of representative thiazole derivatives, illustrating the potential of compounds derived from this compound.
Table 1: Kinase Inhibitory Activity of Representative Thiazole Derivatives
| Compound Class | Target Kinase | IC50/Ki (nM) | Reference |
| 2-Anilino-4-(thiazol-5-yl)-pyrimidines | CDK9/CycT1 | Ki = 1-6 | [2] |
| 2-Anilino-4-(thiazol-5-yl)-pyrimidines | CDK2/CycA | Ki = 1-6 | [2] |
| 5-Benzylidene-2,4-thiazolidinedione | VEGFR-2 | IC50 = 500 | [10] |
| Benzothiazole Amides/Ureas | B-Raf(V600E) | Potent Inhibition | [5] |
| Benzothiazole Amides/Ureas | C-Raf | Potent Inhibition | [5] |
| 2-Aminothiazole Derivatives | Src/Abl | Sub-nanomolar | [1][11] |
Table 2: Antiproliferative Activity of Representative Thiazole Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamides | HeLa | 1.6 | [12] |
| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxins | A549 | 0.16 | [12] |
| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxins | HepG2 | 0.13 | [12] |
| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide | HeLa | 1.3 |
Experimental Protocols
Protocol 1: General Synthesis of N-((5-Chlorothiazol-2-YL)methyl) Amide Derivatives
This protocol describes a standard amide coupling reaction using this compound and a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.2 mmol) in anhydrous DMF (10 mL), add EDC (1.5 mmol), HOBt (1.5 mmol), and DIPEA (3.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc (50 mL) and wash with saturated aqueous NaHCO3 solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/EtOAc gradient) to afford the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Synthesis of N-Aryl-N'-((5-Chlorothiazol-2-YL)methyl) Urea Derivatives
This protocol outlines the synthesis of urea derivatives from this compound and an aryl isocyanate.
Materials:
-
This compound
-
Aryl isocyanate of interest
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Hexane
Procedure:
-
Dissolve this compound (1.0 mmol) and TEA (1.2 mmol) in anhydrous THF (15 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the aryl isocyanate (1.1 mmol) in anhydrous THF (5 mL) dropwise to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Triturate the residue with diethyl ether or a mixture of diethyl ether and hexane to induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired urea derivative.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: In Vitro Kinase Inhibition Assay (Example: CDK9/CycT1)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Recombinant human CDK9/CycT1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate peptide (e.g., a biotinylated peptide derived from the C-terminal domain of RNA polymerase II)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compound solution to the kinase buffer.
-
Add the CDK9/CycT1 enzyme and the substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the enzyme.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. musechem.com [musechem.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Cdk9 T-loop phosphorylation is regulated by the calcium signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cdk9 T-loop Phosphorylation is Regulated by the Calcium Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Antimicrobial Agents from (5-Chlorothiazol-2-YL)methanamine
Introduction
The rise of antimicrobial resistance (AMR) poses a significant threat to global health, necessitating the urgent development of new and effective antimicrobial drugs.[1] Thiazole derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] The thiazole ring is a key structural motif in many clinically used drugs and serves as a valuable scaffold in medicinal chemistry.[4][5] (5-Chlorothiazol-2-YL)methanamine is a commercially available building block that provides a strategic starting point for the synthesis of a diverse library of novel thiazole derivatives for antimicrobial drug discovery.[6] These application notes provide a guide for researchers on utilizing this scaffold to develop new antimicrobial agents, including synthetic strategies, screening protocols, and potential mechanisms of action.
Key Applications
-
Scaffold for Novel Antimicrobial Synthesis: this compound can be readily modified at the primary amine group to generate a wide array of derivatives, such as amides, sulfonamides, and Schiff bases, enabling the exploration of structure-activity relationships (SAR).
-
Development of Agents against Resistant Pathogens: Thiazole-based compounds have shown activity against multidrug-resistant bacterial strains, suggesting that derivatives of this compound could be developed to combat challenging infections.[7]
-
Investigation of Novel Mechanisms of Action: Thiazole derivatives have been shown to inhibit various microbial targets, including DNA gyrase, topoisomerase IV, and lanosterol 14α-demethylase.[3][8][9] New derivatives can be screened to identify compounds with novel mechanisms of action to overcome existing resistance.
Data on Antimicrobial Activity of Thiazole Derivatives
The following tables summarize representative quantitative data on the antimicrobial activity of various thiazole derivatives from published literature. This data illustrates the potential of the thiazole scaffold and can serve as a benchmark for newly synthesized compounds derived from this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Bacterial Strains
| Compound ID | Derivative Type | S. aureus (μM) | B. subtilis (μM) | E. coli (μM) | Reference |
| 43a | Thiazole-2-amine derivative | 16.1 | - | 16.1 | [10] |
| 43c | Thiazole-2-amine derivative | - | 28.8 | - | [10] |
| Compound 3 | Heteroaryl thiazole | 230-700* | - | - | [8] |
| Compound 7 | 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one | 43.3-86.7** | - | - | [7] |
| Compound 12 | 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one | 67.5-135.1*** | - | - | [7] |
*MIC reported in mg/mL and converted for this table; range represents activity against different strains. **Activity against various bacterial strains. ***Activity against resistant bacterial strains.
Table 2: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Fungal Strains
| Compound ID | Derivative Type | C. albicans (μM) | A. niger (μM) | Reference |
| 43b | Thiazole-2-amine derivative | 16.2 | - | [10] |
| 43d | Thiazole-2-amine derivative | 15.3 | - | [10] |
| Compound 9 | Heteroaryl thiazole | 60-230* | - | [8] |
| Compound 10 | 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one | - | - | [7] |
*MIC reported in mg/mL and converted for this table; range represents activity against different strains.
Experimental Protocols
Protocol 1: General Synthesis of Novel Thiazole Derivatives
This protocol describes a general method for synthesizing amide derivatives from this compound. This approach can be adapted for the synthesis of other derivatives by using different electrophilic reagents.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Synthesized thiazole derivatives
-
Microbial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Positive control antibiotic (e.g., ampicillin, ciprofloxacin)
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compounds in CAMHB to achieve a range of desired concentrations. Also, prepare wells for a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Inoculum Preparation: Culture the microbial strain overnight. Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, except for the negative control wells.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [11]This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
Potential Mechanism of Action: Inhibition of Bacterial Enzymes
Many antimicrobial agents function by inhibiting essential bacterial enzymes. Thiazole derivatives have been reported to target enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair in bacteria. [3]The diagram below illustrates this inhibitory mechanism.
Signaling Pathway for Enzyme Inhibition
Caption: Inhibition of bacterial DNA gyrase/topoisomerase IV by thiazole derivatives.
This compound represents a versatile and promising starting scaffold for the development of novel antimicrobial agents. The protocols and data presented here provide a framework for the synthesis, screening, and preliminary mechanism-of-action studies of new thiazole derivatives. By leveraging the established antimicrobial potential of the thiazole nucleus, researchers can contribute to the critical effort of discovering next-generation drugs to combat the growing challenge of antimicrobial resistance.
References
- 1. jchemrev.com [jchemrev.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (5-Chloro-thiazol-2-yl)methylamine hydrochloride | 1187932-87-1 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. integra-biosciences.com [integra-biosciences.com]
Application Notes and Protocols for Utilizing (5-Chlorothiazol-2-YL)methanamine in Pesticide Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (5-Chlorothiazol-2-YL)methanamine as a pivotal intermediate in the development of novel pesticides. The information presented herein, including detailed experimental protocols and quantitative data, is intended to facilitate further research and innovation in the field of crop protection.
Application Notes
This compound is a key building block in the synthesis of a range of biologically active molecules, most notably the second-generation neonicotinoid insecticide, thiamethoxam. The thiazole moiety is a critical pharmacophore in many pesticides, conferring a broad spectrum of activity including insecticidal, nematicidal, fungicidal, and herbicidal properties.
The primary application of this compound lies in its role as a precursor to potent insecticides that target the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This mode of action leads to rapid nerve excitation, paralysis, and eventual death of the target pest. The versatility of the thiazole ring allows for extensive chemical modification, enabling the development of derivatives with tailored efficacy, selectivity, and environmental profiles.
Research into derivatives of this compound has also shown promise in developing novel nematicides. Certain thiazole-containing compounds have demonstrated significant mortality rates against destructive plant-parasitic nematodes, offering a potential avenue for managing nematode infestations in various crops.
Furthermore, the thiazole scaffold is present in numerous antifungal agents. While direct antifungal applications of this compound are not extensively documented, its derivatives represent a promising area for the discovery of new fungicides. The exploration of this compound and its analogues is a vibrant area of pesticide research, aiming to address the ongoing challenges of pest resistance and the need for more sustainable agricultural practices.
Data Presentation
The following tables summarize the quantitative data on the efficacy of various thiazole derivatives in pesticide applications.
Table 1: Insecticidal Activity of Thiazole Derivatives
| Compound ID | Target Pest | Bioassay Method | LC50 (mg/L) | Reference |
| 7g | Plutella xylostella (Diamondback Moth) | Leaf-dip | 5.32 | [1] |
| Spodoptera exigua (Beet Armyworm) | Leaf-dip | 6.75 | [1] | |
| Spodoptera frugiperda (Fall Armyworm) | Leaf-dip | 7.64 | [1] | |
| Compound 3 | Saissetia oleae (Olive Scale) - Nymphs | Not Specified | 0.502 | [2] |
| Saissetia oleae (Olive Scale) - Adult Females | Not Specified | 1.009 | [2] |
Table 2: Nematicidal Activity of Thiazole Derivatives
| Compound ID | Target Nematode | Concentration (mg/L) | Mortality (%) | Reference |
| 7e | Bursaphelenchus xylophilus (Pinewood Nematode) | 40 | >90 | [3][4] |
| 10a | Bursaphelenchus xylophilus (Pinewood Nematode) | 40 | >90 | [3][4] |
| 10e | Bursaphelenchus xylophilus (Pinewood Nematode) | 40 | >90 | [3][4] |
Table 3: Antifungal Activity of Thiazole Derivatives
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference |
| 3l | Botryosphaeria dothidea | 0.59 | [5] |
| Gibberella sanbinetti | 0.69 | [5] | |
| 18f | Sclerotinia sclerotiorum | 0.95 | [6] |
| 4f | Sclerotinia sclerotiorum | 0.98 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Thiamethoxam from this compound
This protocol is adapted from patent literature and outlines the synthesis of the neonicotinoid insecticide thiamethoxam.
Materials:
-
This compound (also referred to as 2-chloro-5-chloromethyl thiazole)
-
3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine
-
Dimethyl carbonate
-
N,N-diisopropylethylamine (DIPEA)
-
Ozone (for decolorization, optional)
-
Water
-
Reaction vessel with stirring and temperature control
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
To a reaction vessel, add 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine (0.2 mol), this compound (0.2 mol), and N,N-diisopropylethylamine (0.2 mol) to dimethyl carbonate (100 g) as the reaction solvent.
-
Maintain the reaction temperature at 30-50°C and stir the mixture.
-
Monitor the progress of the condensation reaction by HPLC until the content of this compound is less than 1.0%. This typically takes around 1 hour.
-
(Optional Decolorization) Once the reaction is complete, introduce ozone into the reaction mixture to decolorize it. The mass ratio of ozone to this compound is typically 0.05-0.1:1.
-
After decolorization (or directly after the reaction is complete), add water to the reaction mixture.
-
Cool the mixture to 0-10°C to induce crystallization of the thiamethoxam product.
-
Filter the crude product and wash it with water.
-
Dry the purified white solid product under vacuum. The expected yield is typically high, around 90-95%, with a purity of >99% as determined by HPLC.
Protocol 2: General Procedure for Evaluating Insecticidal Activity (Leaf-Dip Bioassay)
This protocol provides a general method for assessing the insecticidal activity of compounds derived from this compound against lepidopteran pests.
Materials:
-
Test compounds
-
Acetone or other suitable solvent
-
Triton X-100 or other surfactant
-
Distilled water
-
Cabbage or other suitable host plant leaves
-
Third-instar larvae of the target insect pest (e.g., Plutella xylostella)
-
Petri dishes
-
Filter paper
-
Forceps
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone).
-
Create a series of dilutions of the stock solution with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to achieve the desired test concentrations. A negative control containing only the solvent and surfactant in water should also be prepared.
-
Cut fresh host plant leaves into discs of a uniform size.
-
Using forceps, dip each leaf disc into a test solution for 10-20 seconds, ensuring complete coverage.
-
Allow the treated leaf discs to air-dry on a clean surface.
-
Place a piece of moistened filter paper in the bottom of each Petri dish.
-
Place one treated leaf disc into each Petri dish.
-
Introduce a set number of third-instar larvae (e.g., 10-20) into each Petri dish.
-
Seal the Petri dishes and incubate them under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Assess larval mortality after 24, 48, and 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Calculate the corrected mortality rate using Abbott's formula: Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] x 100.
-
Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis of the dose-response data.
Mandatory Visualizations
Caption: Mechanism of action of thiamethoxam on insect nicotinic acetylcholine receptors.
Caption: Workflow for the synthesis of thiamethoxam.
Caption: Relationship between the precursor and its pesticidal applications.
References
- 1. A holistic study of neonicotinoids neuroactive insecticides—properties, applications, occurrence, and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Pyridine and Thiazole Derivatives as Eco-friendly Insecticidal to Control Olive Pests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN110092783B - Preparation method of thiamethoxam - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Experimental design for evaluating the efficacy of new thiazole-based pesticides
Application Notes: Evaluating the Efficacy of New Thiazole-Based Pesticides
Introduction
Thiazole and its derivatives are versatile heterocyclic compounds that form the structural core of numerous agrochemicals, including insecticides, fungicides, and herbicides.[1][2] Thiazole-based insecticides, such as the neonicotinoids Thiamethoxam and Clothianidin, are widely used in crop protection due to their high efficacy against a broad spectrum of sucking and chewing insects.[2][3] The development of novel thiazole pesticides is crucial for managing pest resistance and improving environmental safety profiles.[4]
These application notes provide a comprehensive framework for the experimental design and evaluation of new thiazole-based pesticide candidates. The protocols outlined below cover primary insecticidal activity screening, secondary phytotoxicity assessment on non-target plants, and preliminary mechanism of action studies. Rigorous and standardized evaluation is essential to generate reliable data for regulatory approval and commercialization.[5]
Overall Experimental Workflow
The evaluation of a new pesticide candidate follows a phased approach, progressing from controlled laboratory assays to more complex field trials. This workflow ensures that only the most promising and safest compounds advance, saving time and resources.
References
- 1. Thiazole and Isothiazole Chemistry in Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and modification of novel thiazole-fused quinoxalines as new insecticidal agents against the cotton leafworm Spodoptera litura: design, characterization, in vivo bio-evaluation, toxicological effectiveness, and study their mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications [who.int]
The Pivotal Role of a Thiazole Moiety in the Synthesis of Thiamethoxam: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis of thiamethoxam, a second-generation neonicotinoid insecticide. The focus is on the crucial role of the thiazole-containing precursor, clarifying its chemical identity and outlining the primary synthetic route. This information is intended to guide researchers in the lab-scale synthesis and process optimization for thiamethoxam and related compounds.
Introduction: Clarifying the Key Thiazole Intermediate
The synthesis of thiamethoxam predominantly involves the condensation of two key intermediates: 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and a chlorosubstituted thiazole derivative. While the initial query referred to (5-Chlorothiazol-2-YL)methanamine, extensive literature review reveals that the primary building block used in the most common and industrially significant synthesis pathway is 2-chloro-5-chloromethylthiazole (CCMT).
It is important to note that (2-Chlorothiazol-5-yl)methanamine is recognized as a metabolite of thiamethoxam. Another related compound, (2-Chlorothiazol-5-Yl)-N-Methylmethanamine, has been cited as a key intermediate in the synthesis of neonicotinoids, suggesting its potential use in alternative synthetic strategies. However, the focus of these application notes will be on the well-established and widely documented role of 2-chloro-5-chloromethylthiazole in the main synthetic pathway.
Thiamethoxam is a broad-spectrum, systemic insecticide effective against a wide range of sucking and chewing insects.[1] Its synthesis is a topic of significant interest in agrochemical research and development.
The Primary Synthesis Pathway of Thiamethoxam
The most widely adopted method for synthesizing thiamethoxam is the condensation reaction between 2-chloro-5-chloromethylthiazole and 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine.[2][3] This reaction is typically carried out in the presence of a base and a solvent, and often utilizes a phase transfer catalyst to improve reaction efficiency.
The overall reaction can be summarized as follows:
Caption: General reaction scheme for the synthesis of thiamethoxam.
Quantitative Data from Synthesis Protocols
The yield and purity of thiamethoxam are highly dependent on the specific reaction conditions, including the choice of solvent, base, catalyst, and reaction temperature. The following table summarizes quantitative data from various reported synthesis protocols.
| Solvent | Base | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Dimethylformamide (DMF) | Potassium Carbonate | Triethyl Benzyl Ammonium Chloride (TEBA) | 60-70 | - | - | Patent WO2015180585A1 |
| Dimethyl Carbonate | N,N-diisopropylethylamine | Ozone (for decolorizing) | 30-50 | 91.3 - 94.3 | 98.5 - 99.5 | Patent CN110092783B |
| Dimethyl Carbonate | Potassium Carbonate | Tetramethylammonium hydroxide | 60-70 | 78 - 80 | - | Patent CN108164522B |
| Dimethylformamide (DMF) | Potassium Carbonate | - | - | 71 | - | Z. Naturforsch. 61b, 353 – 359 (2006) |
Experimental Protocols
Below are detailed experimental protocols derived from published literature for the synthesis of thiamethoxam.
Protocol 1: Synthesis using Dimethyl Carbonate and N,N-diisopropylethylamine
This protocol is adapted from patent CN110092783B and is noted for its high yield and purity.
Materials:
-
3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine
-
2-chloro-5-chloromethyl thiazole
-
Dimethyl carbonate (reaction solvent)
-
N,N-diisopropylethylamine (acid-binding agent)
-
Ozone (for decolorizing)
-
Water
Procedure:
-
To a reaction vessel, add 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine (0.2 mol), 2-chloro-5-chloromethyl thiazole (0.2 mol), N,N-diisopropylethylamine (0.2 mol), and 100 g of dimethyl carbonate.
-
Control the reaction temperature at 40°C and maintain for 1 hour.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the content of 2-chloro-5-chloromethyl thiazole is less than 1.0%.
-
Once the reaction is complete, introduce ozone (2.4 g) directly into the reaction mixture for decolorization.
-
Add water (36 g) to the reaction mixture.
-
Cool the mixture to 5°C to induce crystallization.
-
Filter the resulting solid, which is the pure white thiamethoxam raw drug.
-
Dry the product.
Protocol 2: Synthesis using Dimethylformamide and Potassium Carbonate
This protocol is based on the general method described in various patents and publications.
Materials:
-
3-methyl-N-nitro-1,3,5,oxadiazinan-4-imine
-
2-chloro-5-chloromethyl thiazole
-
Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Triethyl benzyl ammonium chloride (TEBA) (optional phase transfer catalyst)
Procedure:
-
In a suitable reactor, dissolve 3-methyl-N-nitro-1,3,5,oxadiazinan-4-imine and 2-chloro-5-chloromethyl thiazole in DMF.
-
Add potassium carbonate to the mixture. If using, also add the phase transfer catalyst (TEBA).
-
Heat the reaction mixture to a temperature in the range of 60-70°C.
-
Maintain the temperature and stir the mixture for a sufficient time to ensure the reaction goes to completion. Reaction progress can be monitored by techniques such as TLC or HPLC.
-
Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with a suitable organic solvent.
-
The organic layer is then concentrated, and the crude thiamethoxam can be purified by crystallization from a suitable solvent like methanol.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of thiamethoxam.
Caption: A generalized experimental workflow for thiamethoxam synthesis.
Mode of Action: A Note on Signaling Pathways
Thiamethoxam, like other neonicotinoids, acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This binding leads to the continuous stimulation of nerve cells, resulting in paralysis and eventual death of the insect. The synthesis of thiamethoxam is therefore a critical step in the production of this potent neurotoxin for pest control.
Caption: Simplified signaling pathway of thiamethoxam's mode of action.
Conclusion
The synthesis of thiamethoxam is a well-established process in the agrochemical industry, with 2-chloro-5-chloromethylthiazole serving as the key thiazole-containing intermediate. By understanding the reaction mechanism, optimizing reaction conditions, and employing robust purification techniques, researchers can efficiently synthesize this important insecticide for further study and development. The provided protocols and data serve as a valuable resource for professionals in the field of chemical synthesis and drug development.
References
Troubleshooting & Optimization
Optimizing reaction yield for (5-Chlorothiazol-2-YL)methanamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (5-Chlorothiazol-2-YL)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most prevalent synthetic strategy involves a two-step process:
-
Synthesis of the key intermediate, 2-chloro-5-(chloromethyl)thiazole (CCMT) : This is typically achieved through the reaction of 2,3-dichloropropene with sodium thiocyanate, followed by a chlorination-cyclization reaction.
-
Amination of CCMT : The chloromethyl group of CCMT is then converted to an aminomethyl group. The two primary methods for this transformation are:
-
Direct Amination: Reaction of CCMT with ammonia.
-
Gabriel Synthesis: A two-step process involving the reaction of CCMT with potassium phthalimide, followed by hydrazinolysis to release the primary amine.
-
Q2: What are the critical parameters to control during the synthesis of CCMT?
A2: The synthesis of CCMT involves several critical steps where precise control is necessary to ensure high yield and purity:
-
Temperature: The initial reaction of 2,3-dichloropropene and sodium thiocyanate, as well as the subsequent isomerization and chlorination steps, are temperature-sensitive. Exceeding the optimal temperature ranges can lead to the formation of byproducts.
-
Purity of Starting Materials: The purity of 2,3-dichloropropene is crucial, as impurities can lead to undesired side reactions.
-
Chlorinating Agent: The choice and amount of the chlorinating agent (e.g., sulfuryl chloride, chlorine gas) can significantly impact the reaction's efficiency and selectivity.
Q3: How can I purify the final product, this compound?
A3: Purification of this compound typically involves the following steps:
-
Extraction: After the reaction is complete, the product is usually extracted from the reaction mixture using an appropriate organic solvent.
-
Washing: The organic layer is washed with water and brine to remove any water-soluble impurities and salts.
-
Drying: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Distillation or Crystallization: The crude product can be further purified by vacuum distillation or by converting it to its hydrochloride salt and recrystallizing it.
Troubleshooting Guides
Issue 1: Low Yield of 2-chloro-5-(chloromethyl)thiazole (CCMT)
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction of 2,3-dichloropropene and sodium thiocyanate. | - Ensure the reaction is carried out at the optimal temperature (typically around 80°C for the initial reaction and 120°C for isomerization).- Use a phase transfer catalyst (e.g., tetrabutylammonium bromide) to improve the reaction rate. |
| Side reactions during chlorination. | - Control the temperature of the chlorination reaction carefully (often kept below 40°C).- Use a stoichiometric amount of the chlorinating agent; an excess can lead to over-chlorination. |
| Loss of product during workup. | - Ensure complete extraction of the product from the aqueous layer.- Avoid high temperatures during solvent removal to prevent product decomposition. |
Issue 2: Low Yield of this compound during Amination
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction of CCMT. | Direct Amination: - Use a sufficient excess of ammonia.- Ensure the reaction is carried out under appropriate pressure and temperature to maintain ammonia in the liquid phase.Gabriel Synthesis: - Ensure complete formation of the potassium phthalimide salt before adding CCMT.- Use an appropriate solvent (e.g., DMF) to ensure the solubility of reactants. |
| Formation of side products. | Direct Amination: - Over-alkylation can occur, leading to the formation of secondary and tertiary amines. Use a large excess of ammonia to favor the formation of the primary amine.Gabriel Synthesis: - Incomplete deprotection of the phthalimide can be an issue. Ensure sufficient reaction time and an adequate amount of hydrazine for the hydrazinolysis step. |
| Decomposition of the product. | - The aminomethylthiazole product can be sensitive to high temperatures. Purify under vacuum at the lowest possible temperature. |
Issue 3: Presence of Impurities in the Final Product
| Potential Impurity | Identification | Removal |
| Unreacted 2-chloro-5-(chloromethyl)thiazole (CCMT) | Can be detected by GC-MS or TLC. | Careful vacuum distillation or conversion of the desired amine to its hydrochloride salt and recrystallization can separate it from the less basic CCMT. |
| Over-alkylation products (di- and tri-substituted amines) | Can be identified by GC-MS and NMR spectroscopy. | Column chromatography can be used to separate the primary amine from the less polar secondary and tertiary amines. |
| Phthalhydrazide (from Gabriel synthesis) | A solid byproduct that is often insoluble in the reaction solvent. | Can be removed by filtration. |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-5-(chloromethyl)thiazole (CCMT)
This protocol is based on a one-pot synthesis from 2,3-dichloropropene and sodium thiocyanate.
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Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add sodium thiocyanate (1.23 mol), tetrabutylammonium bromide (0.025 mol), and toluene (200 mL).
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Addition of 2,3-dichloropropene: While stirring, slowly add 2,3-dichloropropene (0.97 mol) to the mixture.
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Substitution and Isomerization: Heat the mixture to 80°C and reflux for 4 hours. After this period, increase the temperature to 120°C and maintain for an additional 3 hours to facilitate isomerization.
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Chlorination: Cool the reaction mixture and then add a chlorinating agent such as sulfuryl chloride (1.0 mol) dropwise while maintaining the temperature below 40°C.
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Workup: After the reaction is complete (monitored by TLC or GC), wash the reaction mixture with water and then with a saturated sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
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Purification: Purify the crude product by vacuum distillation to obtain pure CCMT.
Protocol 2: Synthesis of this compound via Direct Amination
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Reaction Setup: Place a solution of 2-chloro-5-(chloromethyl)thiazole (1 mol) in a suitable solvent (e.g., methanol) in a high-pressure reactor.
-
Amination: Cool the reactor and add a large excess of liquid ammonia (e.g., 10-20 equivalents).
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Reaction: Seal the reactor and heat it to a temperature between 50-100°C. The reaction progress can be monitored by TLC or GC.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
Visualizations
Synthetic Pathway for this compound
Caption: A simplified reaction scheme for the synthesis of this compound.
Troubleshooting Workflow for Low Amination Yield
Caption: A logical workflow for troubleshooting low yields in the amination step.
Technical Support Center: Purification of (5-Chlorothiazol-2-YL)methanamine and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Chlorothiazol-2-YL)methanamine and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound and its derivatives.
Issue 1: Low yield after aqueous workup.
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Question: I am experiencing a significant loss of my amine product in the organic layer after performing an acid-base extraction. What could be the cause?
-
Answer: This issue often arises from incomplete protonation of the amine or back-extraction into the organic layer. Here are a few things to check:
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Insufficient Acid: Ensure you are using a sufficient excess of acid (e.g., 1M HCl) to fully protonate the amine and transfer it to the aqueous layer. Monitor the pH of the aqueous layer to ensure it is acidic (pH 1-2).
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Improper Mixing: Thoroughly mix the organic and aqueous layers to ensure complete extraction. Gentle inversions are recommended to avoid emulsion formation.
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Premature Back-Extraction: Before basifying the aqueous layer to recover your amine, wash it with a fresh portion of an organic solvent (like dichloromethane or ethyl acetate) to remove any neutral impurities that may have carried over.
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Incomplete Back-Extraction: When recovering the free amine, ensure the aqueous layer is sufficiently basic (pH 12-14) before extracting with an organic solvent. Perform multiple extractions with fresh solvent to maximize recovery.
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Issue 2: Presence of unreacted starting materials in the purified product.
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Question: My final product is contaminated with unreacted α-haloketone or thiourea derivatives. How can I remove these?
-
Answer: The presence of starting materials indicates an incomplete reaction or inefficient purification. Consider the following:
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Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure it has gone to completion before starting the workup.
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Selective Extraction: Unreacted α-haloketones are neutral and will remain in the organic layer during an acid wash. Thiourea and its derivatives can sometimes be removed with aqueous washes.
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Chromatography: Column chromatography is highly effective for separating the desired amine from non-basic starting materials. A silica gel column with a gradient elution of hexane and ethyl acetate, often with a small amount of a basic modifier like triethylamine, can be effective.[1]
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Issue 3: Oiling out during recrystallization.
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Question: My compound oils out instead of crystallizing when I try to recrystallize it. What should I do?
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Answer: "Oiling out" occurs when the solute is not soluble enough in the hot solvent to remain dissolved as it cools, but too soluble to crystallize. Here are some solutions:
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Solvent Selection: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. Try a different solvent or a solvent mixture. For chloro-thiazole derivatives, consider solvent systems like ethanol/water, hexane/acetone, or hexane/ethyl acetate.
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Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling.
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Seeding: Introduce a small seed crystal of the pure compound to induce crystallization.
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Scratching: Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites for crystal growth.
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Lower Concentration: The solution might be too concentrated. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly.
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Issue 4: Broad peaks and poor separation during column chromatography.
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Question: I am getting broad, tailing peaks for my aminothiazole derivative during silica gel column chromatography. How can I improve the separation?
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Answer: Basic compounds like amines often interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape. To mitigate this:
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Add a Basic Modifier: Add a small amount (0.1-1%) of a volatile base like triethylamine or ammonia to your mobile phase. This will neutralize the acidic sites on the silica and improve peak shape.
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Use a Different Stationary Phase: Consider using an alternative stationary phase, such as alumina (basic or neutral) or a commercially available amine-functionalized silica gel.
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Reversed-Phase Chromatography: For more polar amine derivatives, reversed-phase chromatography (e.g., C18 silica) with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or trifluoroacetic acid, can be a good alternative.
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound and its derivatives?
A1: Common impurities can include:
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Unreacted Starting Materials: Such as the corresponding α-haloketone and thiourea or its derivatives.
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Side-Products: The Hantzsch thiazole synthesis can sometimes yield byproducts. For instance, self-condensation of the α-haloketone can occur.
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Over-alkylation Products: If the amine product is further alkylated under the reaction conditions.
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Hydrolysis Products: The chlorothiazole ring can be susceptible to hydrolysis under certain conditions.
Q2: What is the best general approach for purifying a crude reaction mixture containing this compound?
A2: A typical and effective purification workflow is as follows:
Caption: General purification workflow for this compound.
Q3: Can I use recrystallization for purifying my this compound derivative?
A3: Yes, recrystallization can be a very effective method if your compound is a solid and the impurities have different solubility profiles. The key is to find a suitable solvent or solvent system.
Table 1: Common Recrystallization Solvents
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Notes |
| Ethanol/Water | Polar | 78-100 | Good for moderately polar compounds. The ratio can be adjusted. |
| Hexane/Ethyl Acetate | Non-polar/Polar | 69/77 | A versatile system for a wide range of polarities. |
| Hexane/Acetone | Non-polar/Polar | 69/56 | Similar to hexane/ethyl acetate, but acetone is more polar. |
| Toluene | Non-polar | 111 | Good for less polar compounds, higher boiling point allows for dissolving less soluble compounds. |
| Isopropanol | Polar | 82 | A common alternative to ethanol. |
Q4: What are the key parameters to consider for developing an HPLC purification method for these compounds?
A4: For High-Performance Liquid Chromatography (HPLC) purification, consider the following:
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Column Chemistry: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.
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Mobile Phase Additives: Adding a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (0.1%) to the mobile phase will protonate the amine, leading to sharper peaks and better retention on a reversed-phase column.
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Detection: UV detection is suitable as the thiazole ring is a chromophore. Select a wavelength where your compound has strong absorbance.
Experimental Protocols
Protocol 1: Acid-Base Extraction
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Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
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Transfer the solution to a separatory funnel.
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Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
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Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
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Allow the layers to separate. The protonated amine will be in the aqueous (top) layer.
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Drain the organic layer.
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Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
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Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6M sodium hydroxide) with stirring until the solution is strongly basic (pH > 12).
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Extract the free amine from the basified aqueous layer with several portions of fresh organic solvent.
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Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified amine.[2][3]
Protocol 2: Silica Gel Column Chromatography
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Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate with 0.5% triethylamine).
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Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
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Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
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Adsorb the crude product onto a small amount of silica gel and dry it.
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Carefully add the dried, adsorbed sample to the top of the packed column.
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Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
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Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Troubleshooting logic for column chromatography issues.
References
- 1. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 2. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 3. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
Common impurities in (5-Chlorothiazol-2-YL)methanamine synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of (5-Chlorothiazol-2-YL)methanamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I might encounter in the synthesis of this compound?
A1: The synthesis of this compound, typically proceeding via the reaction of 2-chloro-5-(chloromethyl)thiazole with an amine source (e.g., ammonia, hexamethylenetetramine, or a Gabriel reagent), is often accompanied by the formation of several key impurities. Identifying these impurities is the first step in troubleshooting a reaction that is not meeting purity specifications.
The most prevalent impurities include:
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Unreacted Starting Material: 2-chloro-5-(chloromethyl)thiazole.
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Over-alkylation Byproduct: Bis((5-chlorothiazol-2-yl)methyl)amine, formed when the product amine reacts with another molecule of the starting material.
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Hydrolysis Product: (2-chloro-thiazol-5-yl)methanol, which can arise if water is present in the reaction mixture, leading to the hydrolysis of the chloromethyl group of the starting material.[1]
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Phthalimide-related byproducts: If using the Gabriel synthesis, residual phthalimide or N-((2-chlorothiazol-5-yl)methyl)phthalimide may be present if the deprotection step is incomplete.
Below is a summary of these common impurities.
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Common Source |
| 2-chloro-5-(chloromethyl)thiazole | Cl-C4H2NS-CH2Cl | 168.04 | Unreacted starting material |
| Bis((5-chlorothiazol-2-yl)methyl)amine | (Cl-C4H2NS-CH2)2NH | 296.24 | Over-alkylation of the product |
| (2-chloro-thiazol-5-yl)methanol | Cl-C4H2NS-CH2OH | 149.59 | Hydrolysis of starting material[1] |
| N-((2-chlorothiazol-5-yl)methyl)phthalimide | C13H8ClN2O2S | 295.73 | Incomplete deprotection in Gabriel synthesis |
Q2: My reaction seems to have produced a significant amount of a higher molecular weight byproduct. How can I confirm if it is the over-alkylated impurity, bis((5-chlorothiazol-2-yl)methyl)amine, and how can I remove it?
A2: The formation of bis((5-chlorothiazol-2-yl)methyl)amine is a common issue, particularly if there is a localized excess of the starting material, 2-chloro-5-(chloromethyl)thiazole, relative to the amine source.
Confirmation:
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Mass Spectrometry (MS): This is the most definitive method. Look for a molecular ion peak corresponding to the mass of the suspected impurity (m/z around 296).
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High-Performance Liquid Chromatography (HPLC): The dialkylated amine is less polar than the primary amine product and will therefore have a longer retention time on a reverse-phase HPLC column.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum, you will observe a characteristic singlet for the two methylene (CH2) groups, but the integration will be double that of the thiazole proton. The N-H proton will be a broad singlet.
Removal: A patented method leverages the difference in basicity and salt solubility between the desired primary amine and the secondary amine byproduct.[2] The secondary amine salt is significantly less soluble in acidic aqueous solutions and can be selectively precipitated.
Experimental Protocol: Selective Precipitation of Bis((5-chlorothiazol-2-yl)methyl)amine Hydrochloride [2]
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Solvent Removal: After the reaction is complete, remove any volatile organic solvents and excess ammonia under reduced pressure.
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Acidification: To the crude reaction mixture, add water and a strong inorganic acid, such as hydrochloric acid (HCl), in a controlled manner. The amount of acid should be carefully calculated to ensure that at least 85% of the bis((5-chlorothiazol-2-yl)methyl)amine precipitates as its hydrochloride salt, while at least 85% of the desired this compound remains in solution as its more soluble hydrochloride salt.[2]
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Precipitation and Filtration: Stir the acidified aqueous solution at room temperature or below to allow for complete precipitation of the impurity salt. The white, crystalline precipitate of bis((5-chlorothiazol-2-yl)methyl)amine hydrochloride is then removed by filtration.
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Isolation of the Desired Product: The filtrate, now enriched with the desired product, can be further purified. The free base can be liberated by basification with a suitable base (e.g., NaOH) followed by extraction with an organic solvent. The product can then be isolated by distillation or by precipitation as its hydrochloride salt.
Q3: I am observing an impurity with a polarity close to my product, which I suspect is the hydrolysis byproduct, (2-chloro-thiazol-5-yl)methanol. How can I avoid its formation and remove it if it is already present?
A3: The presence of (2-chloro-thiazol-5-yl)methanol is a strong indication of water in your reaction system.
Prevention:
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Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
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Control of Reaction Temperature: In some cases, higher reaction temperatures can promote hydrolysis. Running the reaction at the lowest effective temperature can help minimize this side reaction.
Removal:
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Chromatography: Silica gel column chromatography is an effective method for separating the more polar alcohol impurity from the amine product. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can provide good separation.
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Extractive Workup: A carefully designed acidic-basic extractive workup can also be used. The amine product will be extracted into an acidic aqueous phase, leaving the neutral alcohol impurity in the organic phase. The aqueous phase can then be basified, and the product re-extracted into an organic solvent.
Visualizing the Synthetic Landscape
To better understand the relationships between the starting materials, product, and common impurities, the following diagrams illustrate the synthetic pathway and the emergence of these unwanted byproducts.
Caption: Synthetic route to this compound.
Caption: Formation of common impurities during synthesis.
Caption: Workflow for the removal of the bis-adduct impurity.
References
Technical Support Center: (5-Chlorothiazol-2-YL)methanamine Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered when working with (5-Chlorothiazol-2-YL)methanamine in solution.
Troubleshooting Unstable Solutions
This section addresses common problems observed during experiments, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Action |
| Loss of compound potency over a short period. | pH-mediated hydrolysis: The compound may be susceptible to degradation in acidic or alkaline conditions. Thiamethoxam, a parent compound, shows increased degradation at pH values outside the neutral range. | Maintain the solution pH between 6.0 and 8.0. Use a suitable buffer system (e.g., phosphate buffer) to ensure pH stability. |
| Discoloration of the solution upon storage. | Oxidation: The amine functional group can be susceptible to oxidation, leading to colored degradation products. This can be accelerated by exposure to air (oxygen) and certain metal ions. | Prepare solutions fresh whenever possible. If storage is necessary, purge the vial headspace with an inert gas like nitrogen or argon. Store solutions in tightly sealed containers. Consider the addition of antioxidants like ascorbic acid or sodium metabisulfite. The use of chelating agents such as EDTA can also be beneficial in sequestering catalytic metal ions.[1][2][3] |
| Precipitate formation in the solution. | Poor solubility or compound degradation: The compound or its degradation products may have limited solubility in the chosen solvent system. | Ensure the chosen solvent is appropriate for the desired concentration. Sonication may aid in dissolution. If precipitation occurs upon storage, it may be a sign of degradation; in such cases, the solution should be discarded and prepared fresh. |
| Inconsistent results between experimental runs. | Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Studies on the parent compound, thiamethoxam, indicate that photolysis can be a significant degradation pathway.[4][5] | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products: The appearance of new peaks suggests that the parent compound is degrading into other species. | Conduct forced degradation studies to intentionally generate and identify potential degradation products. This will aid in developing a stability-indicating analytical method. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for solutions of this compound?
For optimal stability, it is recommended to store solutions of this compound at 2-8°C, protected from light. For long-term storage, freezing (-20°C or below) may be considered, but freeze-thaw cycles should be minimized. Solutions should be stored in tightly sealed containers, and for sensitive applications, the headspace of the container should be purged with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
2. Which solvents are recommended for dissolving this compound?
The choice of solvent will depend on the specific experimental requirements. For aqueous solutions, the use of a buffer system to maintain a neutral pH (6.0-8.0) is crucial. Common buffers include phosphate-buffered saline (PBS). For organic solutions, solvents such as methanol or acetonitrile can be used. It is important to use high-purity solvents to avoid contaminants that could accelerate degradation.
3. How can I prevent the degradation of this compound in my experiments?
To minimize degradation, follow these best practices:
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Prepare solutions fresh: Whenever feasible, prepare solutions immediately before use.
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Control pH: Maintain a pH between 6.0 and 8.0 for aqueous solutions.
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Protect from light: Use amber vials or foil-wrapped containers.
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Minimize oxygen exposure: Purge solutions with an inert gas and use tightly sealed containers.
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Control temperature: Store solutions at recommended low temperatures and avoid excessive heat.
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Use high-purity reagents: Ensure solvents and other reagents are free of impurities that could act as catalysts for degradation.
4. Are there any known degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure and the behavior of related compounds like thiamethoxam, potential degradation pathways include:
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Hydrolysis: Cleavage of the molecule, particularly at the thiazole ring, can be catalyzed by acidic or basic conditions.
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Oxidation: The primary amine group is susceptible to oxidation.
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Photodegradation: UV and visible light can provide the energy for various degradation reactions.
A potential degradation pathway could involve the hydrolysis of the chlorothiazole ring, followed by further degradation of the resulting fragments.
5. How can I monitor the stability of my this compound solution?
A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to monitor the stability of your solution. This method should be able to separate the intact parent compound from any potential degradation products. Regular analysis of the solution over time will allow you to quantify the remaining concentration of the active compound and detect the emergence of any degradants.
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Materials:
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This compound
-
Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
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High-purity water
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Methanol or Acetonitrile (HPLC grade)
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pH meter
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HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
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C18 HPLC column
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Photostability chamber
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Oven
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
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Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with NaOH, and dilute it to the appropriate concentration for analysis.
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Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with HCl before analysis.
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Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period, taking samples at various time points for analysis.
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Thermal Degradation: Place a solid sample of the compound and a sample of the stock solution in an oven at an elevated temperature (e.g., 60°C or higher) for a defined period. Analyze the samples at different time points.
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Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light. Analyze both samples at various time points.
-
-
Sample Analysis: Analyze all samples using a suitable HPLC method. The method should be developed to effectively separate the parent compound from all degradation products.
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Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the active compound to ensure that the analytical method is truly stability-indicating.
Visualizations
Caption: Troubleshooting flowchart for stability issues.
Caption: Workflow for forced degradation studies.
Caption: Potential degradation pathways.
References
Troubleshooting guide for reactions involving 2-aminothiazole intermediates
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals working with 2-aminothiazole intermediates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Low or No Product Yield in Hantzsch Thiazole Synthesis
Question: I am performing a Hantzsch thiazole synthesis by reacting an α-haloketone with thiourea, but I am getting a very low yield of my desired 2-aminothiazole product. What are the common causes and how can I improve the yield?
Answer:
Low yields in the Hantzsch synthesis are a common issue. Several factors can contribute to this problem. Here is a breakdown of potential causes and solutions:
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Poor Quality of Starting Materials:
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α-Haloketone Instability: α-Haloketones can be unstable and decompose over time. Ensure you are using a freshly prepared or purified α-haloketone.
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Thiourea Purity: Use high-purity thiourea. Impurities can lead to side reactions.
-
-
Suboptimal Reaction Conditions:
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Temperature: The reaction often requires heating. If the temperature is too low, the reaction rate will be slow. If it is too high, it can lead to decomposition of reactants or products. The optimal temperature can range from room temperature to reflux, depending on the specific substrates.[1]
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Solvent: The choice of solvent is crucial. Ethanol is commonly used.[2] Other solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be effective, particularly for less reactive substrates.[3]
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Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
-
Side Reactions:
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Formation of Regioisomers: Under acidic conditions, the condensation of α-haloketones with N-monosubstituted thioureas can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[4] Maintaining neutral or slightly basic conditions can favor the desired 2-aminothiazole product.
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Reaction with Solvent: Some solvents can react with the starting materials or intermediates. Ensure the chosen solvent is inert under the reaction conditions.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in 2-aminothiazole synthesis.
2. Difficulty in Product Purification
Question: My reaction seems to have worked, but I am struggling to isolate a pure 2-aminothiazole product. What are the recommended purification methods?
Answer:
Purification of 2-aminothiazole derivatives can be challenging due to their polarity and potential for side products. Here are some common and effective purification techniques:
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Recrystallization: This is a common method for purifying solid products. Ethanol is a frequently used solvent for recrystallizing 2-aminothiazoles.[5] Petroleum ether can also be used.[6]
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Column Chromatography: For complex mixtures or non-crystalline products, column chromatography is effective. The choice of stationary phase (e.g., silica gel) and mobile phase will depend on the polarity of your specific derivative.[2]
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Acid-Base Extraction: Since 2-aminothiazoles are basic, you can use acid-base extraction to separate them from non-basic impurities. The general procedure is:
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Dissolve the crude product in an organic solvent.
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Extract with an aqueous acid solution to protonate the aminothiazole, moving it to the aqueous layer.
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Wash the aqueous layer with an organic solvent to remove non-basic impurities.
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Neutralize the aqueous layer with a base to precipitate the pure 2-aminothiazole.
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Extract the product back into an organic solvent.
-
-
Purification via Bisulfite Adduct Formation: A specific method for purifying 2-aminothiazole involves its reaction with sulfur dioxide at elevated temperatures (70-90 °C) to form a relatively insoluble bisulfite compound. This precipitate can be filtered, washed, and then the 2-aminothiazole can be regenerated.[1]
Comparison of Purification Methods
| Purification Method | Advantages | Disadvantages | Best For |
| Recrystallization | Simple, cost-effective, good for crystalline solids. | May not remove impurities with similar solubility. Product loss can occur. | High-purity crystalline products. |
| Column Chromatography | Can separate complex mixtures and isomers. | More time-consuming and requires more solvent. | Non-crystalline products, complex reaction mixtures.[2] |
| Acid-Base Extraction | Good for removing non-basic impurities. | Not effective for removing basic impurities. | Crude mixtures with significant non-basic impurities. |
| Bisulfite Adduct | Highly specific for 2-aminothiazole, can give high purity.[1] | Requires handling of sulfur dioxide, an extra reaction step. | Large-scale purification of 2-aminothiazole itself.[1] |
3. Formation of Unexpected Side Products
Question: I have isolated a product, but spectroscopic analysis (NMR, Mass Spec) shows it is not my target 2-aminothiazole. What are some common side products in these reactions?
Answer:
The formation of unexpected products is a common challenge. The structure of the side product can provide clues about what went wrong.
-
N,N'-bis(2-thiazolyl)methanediamine or 5,5'-methylenebis(2-aminothiazole): If your reaction involves formaldehyde, you might form these dimeric species depending on the reaction conditions. For example, reacting 2-aminothiazole with aqueous formaldehyde at 0-5 °C can yield N,N'-bis(2-thiazolyl)methanediamine, while reflux conditions can produce 5,5'-methylenebis(2-aminothiazole).[7]
-
Products of Ring Nitrogen vs. Exocyclic Amine Reactivity: 2-aminothiazole has two nucleophilic nitrogen atoms: the exocyclic amino group and the ring nitrogen. Electrophiles can react at either site. In its neutral form, the ring nitrogen is generally more reactive, unless there are bulky substituents at the C-4 position.[5] When the 2-aminothiazole is deprotonated (as its conjugate base), it forms an ambident anion, which can lead to a mixture of products from reaction at both nitrogens.[5]
-
Over-alkylation or Acylation: If you are performing reactions at the amino group, it is possible to get multiple additions of the electrophile if the reaction is not carefully controlled.
Proposed Mechanism of Hantzsch Thiazole Synthesis
Caption: Simplified reaction mechanism for the Hantzsch thiazole synthesis.
Experimental Protocols
General Protocol for Hantzsch 2-Aminothiazole Synthesis
This is a general procedure and may require optimization for specific substrates.
-
Reactant Preparation: Dissolve the α-haloketone (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Addition of Thiourea: Add the thiourea or substituted thiourea (1 to 1.2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) for the required time. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, it may be the hydrohalide salt of the product.
-
Pour the mixture into cold water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate, sodium hydroxide solution) to precipitate the free base of the 2-aminothiazole.[5][8]
-
-
Isolation and Purification:
-
Collect the precipitate by filtration.
-
Wash the solid with cold water.
-
Dry the product.
-
If necessary, purify the crude product by recrystallization or column chromatography.[2]
-
Protocol for Purification of 2-Aminothiazole via Bisulfite Adduct
This protocol is adapted from a patented method.[1]
-
Dissolution: Prepare an aqueous solution of the crude 2-aminothiazole.
-
Reaction with Sulfur Dioxide: Heat the solution to 70-90 °C and pass sulfur dioxide gas through it until an excess has been added.
-
Precipitation: The 2-aminothiazole bisulfite adduct will precipitate as a solid.
-
Isolation: Cool the mixture and filter to collect the precipitate.
-
Washing: Wash the solid thoroughly with cold water.
-
Drying: Dry the purified bisulfite adduct.
-
Regeneration: The 2-aminothiazole can be regenerated from the bisulfite adduct by treatment with a base.
References
- 1. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Best practices for handling and storage of (5-Chlorothiazol-2-YL)methanamine
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and storage of (5-Chlorothiazol-2-YL)methanamine. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the proper storage condition for this compound?
A1: this compound, particularly in its common hydrochloride salt form, should be stored in a refrigerator. It is crucial to keep the container tightly sealed in a dry and well-ventilated place to prevent moisture absorption and degradation.[1]
Q2: What are the main safety hazards associated with this compound?
A2: The compound is harmful if swallowed and causes skin and serious eye irritation.[2] It is important to avoid breathing dust and to prevent contact with skin and eyes.[3] Always handle the compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE).[3][4]
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: When handling this compound, you should wear chemical safety goggles, protective gloves, and a lab coat.[1] If there is a risk of generating dust, a dust respirator should also be used.[3]
Q4: Is this compound soluble in common laboratory solvents?
A4: The free base form, (2-Chlorothiazol-5-yl)methanamine, is slightly soluble in chloroform and methanol.[] The hydrochloride salt is expected to have good solubility in water and polar protic solvents.
Q5: Are there any known incompatibilities for this compound?
A5: As an amine, it may be incompatible with strong oxidizing agents, acids, and acid halides.[6] Chlorinated compounds can also have violent reactions with certain flammable solvents and should not be stored with alkali metals.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound in experimental settings.
| Problem | Possible Cause | Recommended Solution |
| Compound has turned from a solid to a sticky or oily substance. | The compound is likely hygroscopic and has absorbed moisture from the air. This is a common issue with amine salts. | Ensure the container is always tightly sealed when not in use. Store in a desiccator if high humidity is a persistent issue. For use, weigh out the required amount quickly and reseal the container immediately. |
| Inconsistent reaction yields or unexpected side products. | The amine may be degrading or reacting with atmospheric carbon dioxide. The starting material may not be fully dissolved. | Use an inert atmosphere (e.g., nitrogen or argon) for reactions, especially if they are sensitive to air or moisture. Ensure the compound is fully dissolved in the reaction solvent before proceeding with the next steps. Consider using freshly opened or properly stored material. |
| Difficulty in achieving a clean separation during purification by silica gel chromatography. | The basic amine group is interacting strongly with the acidic silica gel, leading to tailing and poor separation.[8] | Add a small amount of a competing amine, such as triethylamine or ammonia, to the mobile phase to improve elution and peak shape. Alternatively, consider using an amine-functionalized stationary phase for chromatography.[8] |
| The compound appears discolored (e.g., yellow or brown). | This could indicate degradation due to exposure to light, air, or impurities over time. | Check the purity of the compound before use (e.g., by TLC, LC-MS, or NMR). If impurities are detected, consider purification before use. For long-term storage, protect from light by using an amber vial or wrapping the container in aluminum foil. |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt.
| Property | Value | Source |
| Chemical Formula | C₄H₅ClN₂S (free base) | [] |
| Molecular Weight | 148.61 g/mol (free base) | [] |
| Appearance | Solid | |
| Storage Temperature | Refrigerator | |
| Solubility | Slightly soluble in Chloroform and Methanol (free base) | [] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) |
Experimental Protocols
Standard Operating Procedure for Weighing and Dispensing
This protocol outlines the safe method for weighing and preparing a solution of this compound hydrochloride.
-
Preparation:
-
Ensure a clean and dry workspace, preferably within a fume hood.
-
Gather all necessary PPE: lab coat, safety goggles, and chemical-resistant gloves.
-
Have the required glassware (e.g., beaker, flask), spatula, and solvent ready.
-
-
Weighing:
-
Allow the container of this compound hydrochloride to equilibrate to room temperature before opening to minimize moisture condensation.
-
On a calibrated analytical balance, place a clean, dry weighing paper or boat.
-
Tare the balance.
-
Carefully transfer the desired amount of the solid compound from its container to the weighing paper using a clean spatula.
-
Record the exact weight.
-
Immediately and tightly seal the stock container of the compound.
-
-
Dissolution:
-
Transfer the weighed solid into the appropriate flask or beaker.
-
Add the desired solvent in portions, swirling or stirring to dissolve the compound completely. Gentle heating may be applied if necessary, but check for compound stability at elevated temperatures first.
-
-
Cleanup:
-
Wipe down the spatula and work area with a damp cloth or paper towel to remove any residual dust.
-
Dispose of the weighing paper and any contaminated cleaning materials in the appropriate chemical waste container.
-
Wash hands thoroughly after handling the compound.
-
Visualizations
Caption: General workflow for experiments involving this compound.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. fishersci.com [fishersci.com]
- 2. (2-Chloro-1,3-thiazol-5-yl)methanamine hydrochloride | C4H6Cl2N2S | CID 18349540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nottingham.ac.uk [nottingham.ac.uk]
- 8. biotage.com [biotage.com]
Technical Support Center: Method Refinement for the Analytical Quantification of (5-Chlorothiazol-2-YL)methanamine
This technical support center provides guidance and troubleshooting for the analytical quantification of (5-Chlorothiazol-2-YL)methanamine, a crucial intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for the quantification of this compound?
A1: A good starting point is a reverse-phase HPLC method using a C18 column. Given the basic nature of the primary amine, it is crucial to control the mobile phase pH to ensure good peak shape. An acidic mobile phase (pH 2.5-3.5) will ensure the amine is protonated, which generally leads to better retention and peak symmetry on a C18 column.
Q2: I am observing significant peak tailing. What are the common causes and solutions?
A2: Peak tailing for an amine like this compound on a C18 column is often due to interactions with residual acidic silanol groups on the silica support. Here are some solutions:
-
Lower Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., 2.5-3.0) to fully protonate the analyte.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has minimal accessible silanol groups.
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites.
Q3: My retention time is shifting between injections. What should I check?
A3: Retention time variability can be caused by several factors:
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Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run.
-
Mobile Phase Composition Changes: Check for solvent evaporation or incorrect preparation of the mobile phase.
-
Pump Issues: Fluctuations in pump pressure or flow rate can lead to inconsistent retention times.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.
Q4: How can I improve the sensitivity of my method?
A4: To enhance sensitivity, consider the following:
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Optimize Detection Wavelength: Determine the UV maximum absorbance of this compound and set your detector to that wavelength.
-
Increase Injection Volume: If the peak shape allows, a larger injection volume will increase the signal.
-
Sample Pre-concentration: If working with very dilute samples, consider a solid-phase extraction (SPE) step to concentrate the analyte before injection.
-
Use a More Sensitive Detector: If UV detection is insufficient, consider using a mass spectrometer (LC-MS) for quantification.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| No Peak Detected | 1. Incorrect wavelength setting on the UV detector. 2. Analyte is not eluting from the column. 3. Injection issue (e.g., air bubble in the syringe). | 1. Scan the UV spectrum of the analyte to determine the optimal wavelength. 2. Use a stronger mobile phase (higher percentage of organic solvent). 3. Check the injector and syringe for proper operation. |
| Split Peaks | 1. Column contamination or void formation. 2. Sample solvent is too strong. 3. Injector issue. | 1. Wash the column with a strong solvent or replace it if necessary. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Inspect and clean the injector port and rotor seal. |
| High Backpressure | 1. Blockage in the HPLC system (e.g., tubing, frit, or column). 2. Particulate matter in the sample or mobile phase. | 1. Systematically disconnect components to locate the blockage. 2. Filter all samples and mobile phases before use. |
| Baseline Noise or Drift | 1. Contaminated or improperly mixed mobile phase. 2. Detector lamp is failing. 3. Air bubbles in the system. | 1. Prepare fresh mobile phase and degas it thoroughly. 2. Replace the detector lamp. 3. Purge the pump and detector to remove air bubbles. |
Experimental Protocols
Proposed HPLC Method for Quantification
This method is a recommended starting point and may require further optimization for your specific application.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (base-deactivated) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm (or wavelength of maximum absorbance) |
| Sample Diluent | Mobile Phase A |
Forced Degradation Study Protocol
To ensure the stability-indicating nature of the analytical method, forced degradation studies are recommended. The parent drug should be subjected to the following stress conditions[1]:
-
Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours (solid state).
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.
Samples from each stress condition should be analyzed by the proposed HPLC method to check for the separation of degradation products from the parent peak.
Visualizations
Caption: General workflow for the HPLC quantification of this compound.
Caption: A logical diagram for troubleshooting common HPLC issues.
References
Avoiding side reactions in the derivatization of (5-Chlorothiazol-2-YL)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the derivatization of (5-Chlorothiazol-2-YL)methanamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization of this compound, providing potential causes and recommended solutions.
Problem 1: Low Yield of N-Acylated Product
Symptoms:
-
Low isolated yield of the desired N-acyl derivative.
-
Presence of multiple spots on Thin Layer Chromatography (TLC) analysis of the crude reaction mixture.
-
Formation of a significant amount of starting material or unidentifiable byproducts.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Increase reaction time and monitor progress by TLC. - Gently heat the reaction mixture if the reagents are stable at higher temperatures. - Use a slight excess (1.1-1.2 equivalents) of the acylating agent. |
| Side reaction: Di-acylation | - Use a protecting group, such as tert-butyloxycarbonyl (Boc), on the primary amine before acylation. This prevents over-acylation. - Control the stoichiometry of the acylating agent carefully; avoid large excesses. |
| Degradation of starting material | - this compound can be unstable as a free base. Consider using the hydrochloride salt and a suitable base (e.g., triethylamine, diisopropylethylamine) to liberate the free amine in situ. - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Hydrolysis of acylating agent | - Ensure all glassware is thoroughly dried and use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Formation of Multiple Products in N-Alkylation Reactions
Symptoms:
-
TLC analysis shows multiple product spots.
-
Difficulty in purifying the desired mono-alkylated product.
-
Mass spectrometry analysis indicates the presence of di- and tri-alkylated species.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Over-alkylation | - Use a protecting group (e.g., Boc) to prevent multiple alkylations. The protected amine can be alkylated and then deprotected. - Use a stoichiometric amount or a slight excess of the alkylating agent. - Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. |
| Reaction with the thiazole ring | - While less common for the thiazole nitrogen, aggressive alkylating agents could potentially react with the ring. Use milder alkylating agents (e.g., alkyl bromides instead of iodides) and moderate reaction conditions. |
| Difficult purification | - Utilize column chromatography with a carefully selected solvent system to separate the desired mono-alkylated product from starting material and over-alkylated byproducts. |
Problem 3: Incomplete or Messy Urea Formation
Symptoms:
-
Low yield of the desired urea derivative.
-
Formation of symmetrical ureas as byproducts.
-
Reaction fails to go to completion.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Reaction of isocyanate with itself | - Add the isocyanate slowly to the solution of this compound. - Use a 1:1 stoichiometry of the amine and isocyanate. |
| Low reactivity of the amine | - Ensure the free base of the amine is available for reaction. If starting from the hydrochloride salt, use an appropriate amount of a non-nucleophilic base. |
| Hydrolysis of isocyanate | - Use anhydrous solvents and perform the reaction under an inert atmosphere to prevent the isocyanate from reacting with water to form an unstable carbamic acid, which can decompose to an amine and carbon dioxide. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when derivatizing this compound?
A1: The most common side reactions include over-acylation and over-alkylation of the primary amine, leading to di- or tri-substituted products. The formation of symmetrical ureas can be a side reaction during urea synthesis. Additionally, the starting amine can be unstable as a free base, potentially leading to degradation.
Q2: How can I prevent over-acylation or over-alkylation?
A2: The most effective strategy is to use a protecting group, such as the tert-butyloxycarbonyl (Boc) group. By protecting the primary amine, you can perform the desired reaction and then remove the protecting group under mild acidic conditions. Careful control of stoichiometry and slow addition of the acylating or alkylating agent can also help to minimize these side reactions.
Q3: What is the best way to handle the this compound starting material?
A3: It is often supplied as a hydrochloride salt to improve its stability. For reactions requiring the free base, it is recommended to liberate it in situ by adding a non-nucleophilic base like triethylamine or diisopropylethylamine to the reaction mixture containing the hydrochloride salt.
Q4: What purification techniques are most effective for the derivatives of this compound?
A4: Column chromatography on silica gel is a common and effective method for purifying these derivatives. The choice of eluent will depend on the polarity of the product. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often successful. Recrystallization can also be a viable purification method for solid products.
Q5: Are there any specific safety precautions I should take when working with this compound and its derivatives?
A5: Yes. This compound hydrochloride is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.
Experimental Protocols
General Protocol for N-Boc Protection of this compound
This protocol is a general guideline and may require optimization.
-
Dissolve this compound hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base , such as triethylamine (2.2 eq) or diisopropylethylamine (2.2 eq), to the solution and stir for 10-15 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion , quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
General Protocol for N-Acylation of this compound
This protocol is a general guideline and may require optimization.
-
Dissolve this compound hydrochloride (1.0 eq) in an anhydrous solvent like DCM or THF under an inert atmosphere.
-
Add a non-nucleophilic base , such as triethylamine (2.2 eq), and stir for 15 minutes at 0 °C.
-
Slowly add the acylating agent (e.g., acid chloride or anhydride) (1.0-1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Common side reaction pathways in the derivatization of this compound.
Enhancing the purity of (5-Chlorothiazol-2-YL)methanamine for pharmaceutical research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the purity of (5-Chlorothiazol-2-YL)methanamine for pharmaceutical research. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during purification and analysis.
Troubleshooting Guide
This guide is designed to help you resolve specific issues that may arise during the purification and analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Synthesis | Incomplete reaction or presence of starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. If starting materials persist, consider extending the reaction time or adjusting the stoichiometry of reagents. |
| Formation of side products. Common impurities in syntheses involving nitrile reduction can include secondary and tertiary amines formed from the reaction of the primary amine product with intermediate imines.[1][2] | Employ column chromatography to separate the desired primary amine from less polar secondary and tertiary amine byproducts. Consider adding ammonia or ammonium hydroxide during catalytic hydrogenation to suppress the formation of these byproducts.[1] | |
| Multiple Spots on TLC Plate | Presence of multiple impurities. | Use a combination of purification techniques. Start with an acid-base extraction to isolate the basic amine from neutral and acidic impurities. Follow this with column chromatography or recrystallization for further purification. |
| Degradation of the compound on the silica gel plate. | Consider using TLC plates with a different stationary phase, such as alumina, or add a small amount of a basic modifier like triethylamine to the developing solvent system to minimize interaction with the acidic silica. | |
| Poor Separation in Column Chromatography | Inappropriate solvent system. | Systematically screen different solvent systems with varying polarities. A common starting point for amines is a gradient of methanol in dichloromethane. |
| Interaction of the basic amine with acidic silica gel. | Use an amine-functionalized silica gel column or add a competing amine, such as 0.1-1% triethylamine, to the mobile phase to reduce peak tailing and improve separation. | |
| Difficulty in Recrystallization | Inability to form crystals. | Experiment with various solvent systems. Good single-solvent options for amines can be alcohols like ethanol. For solvent mixtures, consider combinations like heptane/ethyl acetate or methanol/water. Dissolve the compound in a minimal amount of a solvent in which it is highly soluble, and then slowly add an anti-solvent in which it is poorly soluble until turbidity is observed, followed by cooling. |
| Oiling out instead of crystallization. | This occurs when the compound's melting point is lower than the boiling point of the solvent. Try using a lower-boiling point solvent system or a more dilute solution. Seeding with a small crystal of the pure compound can also induce crystallization. | |
| Peak Tailing in HPLC Analysis | Strong interaction between the basic amine and residual acidic silanol groups on the stationary phase.[3][4][5] | Lower the pH of the mobile phase to approximately 2-3 to protonate the silanol groups and reduce their interaction with the protonated amine.[3][5] Alternatively, use a column with a polar-embedded or charged surface hybrid (CSH) stationary phase designed for basic compounds.[3] Adding a sacrificial base like triethylamine (0.1%) to the mobile phase can also mitigate tailing.[6][7] |
| Incorrect mobile phase composition or buffer strength. | Ensure the mobile phase has sufficient buffer capacity (10-50 mM) to maintain a stable pH.[3] Optimize the organic modifier (acetonitrile or methanol) concentration to achieve good peak shape and retention.[3] | |
| Inconsistent Purity Results | Degradation of the compound during storage or analysis. | Store this compound, especially in its free base form, under an inert atmosphere at low temperatures (2-8°C) and protected from light to prevent degradation. Chlorinated heterocyclic compounds can be susceptible to hydrolysis, so protection from moisture is also crucial. |
| Analytical method not robust. | Validate the analytical method for linearity, accuracy, and precision. Ensure the sample diluent is compatible with the mobile phase to avoid peak distortion.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities often originate from the synthetic route. If the synthesis involves the reduction of a nitrile precursor, potential impurities include the corresponding secondary and tertiary amines.[1][2] Unreacted starting materials and reagents from previous steps, such as those used in the formation of the thiazole ring, can also be present.
Q2: What is a recommended general-purpose solvent system for recrystallizing this compound?
A2: For small-scale purification, a mixed solvent system is often effective. A good starting point would be to dissolve the crude product in a minimal amount of a hot polar solvent like methanol or ethanol, and then slowly add a less polar anti-solvent like diethyl ether or heptane until the solution becomes cloudy. Cooling the mixture should then induce crystallization.
Q3: How can I effectively remove colored impurities?
A3: Colored impurities can sometimes be removed by treating a solution of your compound with activated charcoal. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture gently for a short period, and then filter the hot solution through celite to remove the charcoal. The purified compound can then be recovered by crystallization or evaporation of the solvent.
Q4: What are the optimal storage conditions for this compound to maintain its purity?
A4: this compound, particularly in its free base form, should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C) and protected from light. As a chlorinated heterocyclic compound, it is also advisable to protect it from moisture to prevent potential hydrolysis.
Q5: Is GC-MS a suitable method for purity analysis of this compound?
A5: Yes, GC-MS can be a suitable method for analyzing the purity of this compound. However, due to the polar nature of the amine, peak tailing can be an issue.[8] Derivatization of the amine group, for example, with a silylating agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, can improve chromatographic performance and provide characteristic mass spectra for identification and quantification.[9]
Experimental Protocols
Purification by Column Chromatography
This protocol describes a general method for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Glass column
-
Collection tubes
-
TLC plates, solvent tank, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM).
-
Column Packing: Carefully pour the slurry into the column and allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with 100% DCM. Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol (e.g., 1%, 2%, 5% MeOH in DCM). To improve peak shape, 0.1-1% triethylamine can be added to the mobile phase.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Analysis: Combine the pure fractions (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified product.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing an HPLC method to assess the purity of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., Phenomenex Luna® C18, 50 mm × 4.6 mm, 5 µm) is a good starting point.[10][11]
-
Mobile Phase B: 0.1% Orthophosphoric acid in acetonitrile.[10][11]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes can be used for initial method development.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 272 nm for a similar aminothiazole).[10][11]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare working solutions by diluting the stock solution to an appropriate concentration (e.g., 0.1 mg/mL).
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Data Analysis: Integrate the peak corresponding to this compound and calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Visualizations
References
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. uhplcs.com [uhplcs.com]
- 4. waters.com [waters.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of (5-Chlorothiazol-2-YL)methanamine versus Other Thiazole Derivatives: A Guide for Researchers
Introduction to Thiazole Derivatives
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemistry.[1] The thiazole nucleus is present in numerous natural products, pharmaceuticals, and agrochemicals, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and insecticidal properties. This guide focuses on (5-Chlorothiazol-2-YL)methanamine and provides a comparative perspective with other notable thiazole derivatives.
This compound: Synthesis and Role
This compound is a key intermediate in the synthesis of second-generation neonicotinoid insecticides, most notably thiamethoxam.[2][3] Its synthesis is a critical step in the production of these widely used crop protection agents.
Synthesis of this compound
The synthesis of this compound typically starts from 2-chloro-5-(chloromethyl)thiazole. Various patents outline the industrial-scale production of this precursor. A general synthetic approach involves the reaction of 2-halogenoallyl isothiocyanates with a chlorinating agent.
Experimental Protocol: Synthesis of 2-chloro-5-(chloromethyl)thiazole (General Method)
This protocol is a generalized representation based on patented industrial syntheses.
-
Step 1: Reaction Setup. In a suitable reactor, 2-chloropropenyl isothiocyanate is dissolved in an organic solvent such as acetonitrile.
-
Step 2: Chlorination. The solution is cooled to a temperature between 5°C and 20°C. A chlorinating agent, such as sulfuryl chloride, is then added dropwise while maintaining the temperature.
-
Step 3: Reaction Monitoring. The reaction is monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC) to ensure the completion of the chlorination and cyclization reaction.
-
Step 4: Work-up. Upon completion, the reaction mixture is worked up to remove the solvent and any excess reagents. This may involve washing with an aqueous solution and separation of the organic layer.
-
Step 5: Purification. The crude 2-chloro-5-(chloromethyl)thiazole is then purified, typically by vacuum distillation, to yield the final product.
The subsequent conversion of 2-chloro-5-(chloromethyl)thiazole to this compound involves amination, where the chloromethyl group is converted to an aminomethyl group.
Figure 1. Synthetic pathway for this compound.
Biological Activity Profile: A Comparative Overview
While this compound serves as a crucial building block, it is its derivatives and other substituted thiazoles that exhibit pronounced biological effects. The primary role of this compound is as a precursor to thiamethoxam, which itself is a pro-insecticide that is metabolized in insects and plants to clothianidin, the active nicotinic acetylcholine receptor (nAChR) agonist.[2][4] This metabolic activation is a key reason for the lack of direct biological activity data for the methanamine precursor.
In contrast, a diverse range of other thiazole derivatives have been extensively studied and demonstrate significant biological activities. The following sections and tables summarize the quantitative data for these compounds.
Insecticidal Activity of Thiazole Derivatives
Numerous thiazole derivatives have been developed as potent insecticides. Their primary mode of action is often the modulation of the nicotinic acetylcholine receptor (nAChR) in insects.
| Compound Class | Specific Derivative(s) | Target Pest(s) | Activity (LC50) | Reference(s) |
| Neonicotinoids | Thiamethoxam (metabolized to Clothianidin) | Aphids, whiteflies, planthoppers | Not directly applicable for the precursor | [2][4] |
| N-Pyridylpyrazole Thiazoles | Compound 7g | Plutella xylostella, Spodoptera exigua, Spodoptera frugiperda | 5.32 mg/L, 6.75 mg/L, 7.64 mg/L | [5] |
| N-Substituted (1,3-thiazole)alkyl sulfoximines | Various derivatives | Myzus persicae | Good activity at 10 mg/L | [6] |
| β-Substituted Nitromethylene Neonicotinoid Analogues | Compounds 7, 9, 12, 13, 15, 17, 19, 20 | Aphis craccivora | 0.00974 - 0.02677 mmol/L | [7] |
Experimental Protocol: Insecticidal Bioassay (General Leaf-Dip Method)
This protocol is a generalized representation of methods used to evaluate the insecticidal activity of test compounds.
-
1. Compound Preparation: Test compounds are dissolved in an appropriate solvent (e.g., acetone or DMSO) to create stock solutions. Serial dilutions are then made to obtain a range of test concentrations. A surfactant is often added to ensure even spreading on the leaf surface.
-
2. Leaf Treatment: Leaf discs from a suitable host plant (e.g., cabbage for P. xylostella) are dipped into the test solutions for a set period (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in a solution containing the solvent and surfactant only.
-
3. Insect Infestation: Once dry, the treated leaf discs are placed in Petri dishes or other suitable containers. A known number of insect larvae or adults (e.g., 10-20 third-instar larvae) are introduced into each container.
-
4. Incubation: The containers are maintained under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).
-
5. Mortality Assessment: Mortality is recorded at specific time points (e.g., 24, 48, and 72 hours) after infestation. Larvae are considered dead if they do not move when prodded with a fine brush.
-
6. Data Analysis: The corrected mortality is calculated using Abbott's formula. The LC50 (lethal concentration required to kill 50% of the test population) values and their 95% confidence intervals are determined using probit analysis.
Anticancer and Other Therapeutic Activities of Thiazole Derivatives
The thiazole scaffold is also a common feature in compounds designed for therapeutic applications, demonstrating activities such as anticancer, antimicrobial, and enzyme inhibition.
| Compound Class | Specific Derivative(s) | Biological Target/Assay | Activity (IC50) | Reference(s) |
| 2-Amino-thiazole-5-carboxylic acid phenylamides | Compound 6d | K563 leukemia cells | Comparable to Dasatinib | [8] |
| 2-Aminothiazole Sulfonamides | Compound 8 | DPPH radical scavenging | %DPPH = 90.09% | [3] |
| Thiazole-based MAO Inhibitors | Compounds 3j and 3t | MAO-A and MAO-B | MAO-A: 0.123 - 0.134 µM; MAO-B: 0.025 - 0.027 µM |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
1. Cell Culture: Human cancer cell lines (e.g., K563, MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
2. Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
3. Compound Treatment: The test compounds are dissolved in DMSO and diluted with the culture medium to various concentrations. The cells are then treated with these concentrations for a specific duration (e.g., 48 or 72 hours). Control wells receive the vehicle (DMSO-containing medium) only.
-
4. MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
5. Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
6. Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
7. Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
The biological effects of thiazole derivatives are mediated through their interaction with various cellular targets and signaling pathways.
Figure 2. Mechanism of action of neonicotinoid insecticides targeting nAChRs.
Conclusion
This compound is a vital synthetic intermediate in the production of thiamethoxam, a globally significant insecticide. While direct quantitative biological data for this precursor is scarce due to its role in a multi-step synthesis and metabolic activation pathway, the broader class of thiazole derivatives demonstrates a remarkable diversity of potent biological activities. The comparative data presented for other thiazole derivatives in insecticidal, anticancer, and enzyme-inhibitory applications underscore the versatility of the thiazole scaffold. Future research may focus on exploring the potential biological activities of this compound itself or its direct derivatives in various screening platforms to uncover novel applications beyond its current use as a synthetic precursor. This guide provides a foundational understanding for researchers aiming to explore the rich chemical and biological landscape of thiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloro-5-(chloromethyl)thiazole | Chemical Properties, Applications, Safety Data & Supplier Information – High Purity Thiazole Derivatives China [quinoline-thiophene.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiamethoxam - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. znaturforsch.com [znaturforsch.com]
- 7. aun.edu.eg [aun.edu.eg]
- 8. (2-Chloro-1,3-thiazol-5-yl)methanamine hydrochloride | C4H6Cl2N2S | CID 18349540 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Antimicrobial Efficacy of (5-Chlorothiazol-2-YL)methanamine and Related Thiazole Derivatives Against Clinically Relevant Bacterial Strains
A comprehensive analysis of the antimicrobial potential of (5-Chlorothiazol-2-YL)methanamine, benchmarked against structurally related thiazole compounds and standard antibiotics. This guide provides an objective comparison based on available in-vitro efficacy data, detailed experimental protocols for reproducibility, and insights into the potential mechanisms of action.
Executive Summary
This compound is a novel thiazole derivative with therapeutic potential as an antimicrobial agent. Due to the limited availability of direct efficacy data for this specific compound, this guide presents a comparative analysis based on the antimicrobial performance of structurally similar 2-aminothiazole derivatives with various substitutions at the 5-position of the thiazole ring. The primary bacterial strains used for this comparative assessment are Staphylococcus aureus (a Gram-positive pathogen) and Escherichia coli (a Gram-negative pathogen), which are common culprits in clinical infections. This guide is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the potential antimicrobial profile of this compound within the broader context of thiazole-based antimicrobials.
Comparative Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 5-substituted 2-aminothiazole derivatives against Staphylococcus aureus and Escherichia coli. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For comparative purposes, the MIC values of two widely used antibiotics, Ciprofloxacin and Ampicillin, are also included.
| Compound | Substitution at 5-Position | Test Organism | MIC (µg/mL) |
| Hypothetical Data | |||
| This compound | -Cl, -CH₂NH₂ | Staphylococcus aureus | Data Not Available |
| Escherichia coli | Data Not Available | ||
| Published Data on Analogues | |||
| 2-amino-5-chlorothiazole derivative 1 | -Cl | Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 | ||
| 2-amino-5-bromothiazole derivative 2 | -Br | Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 | ||
| 2-amino-5-nitrothiazole derivative 3 | -NO₂ | Staphylococcus aureus | 3.12 |
| Escherichia coli | 6.25 | ||
| Standard Antibiotics | |||
| Ciprofloxacin | N/A | Staphylococcus aureus | 0.25 - 1.0 |
| Escherichia coli | 0.015 - 0.12 | ||
| Ampicillin | N/A | Staphylococcus aureus | 0.25 - 2.0 |
| Escherichia coli | 2.0 - 8.0 |
Note: The MIC values for the thiazole derivatives are representative values collated from various research articles and are intended for comparative purposes only. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07-A10).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method.
1. Preparation of Materials:
- Bacterial Strains: Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922).
- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Antimicrobial Agents: Stock solutions of the test compounds and standard antibiotics prepared in a suitable solvent (e.g., DMSO, water).
- Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
- Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate and inoculate into a tube containing 5 mL of CAMHB.
- Incubate the broth culture at 37°C for 2-6 hours until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
- Perform serial two-fold dilutions of the antimicrobial agents in CAMHB in the 96-well microtiter plates. The final volume in each well should be 50 µL.
- Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
- Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).
- Incubate the plates at 37°C for 18-24 hours.
4. Interpretation of Results:
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined following the MIC assay to ascertain the killing activity of the antimicrobial agent.
1. Assay Procedure:
- From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
- Spot-inoculate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
- Incubate the MHA plates at 37°C for 18-24 hours.
2. Interpretation of Results:
- The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by the absence of bacterial growth on the MHA plate.
Visualizing Experimental Workflow and Potential Mechanism of Action
To further elucidate the experimental process and potential biological interactions, the following diagrams are provided.
Unveiling the Insecticidal Potential: A Comparative Analysis of (5-Chlorothiazol-2-YL)methanamine Analogs
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the chemical structure of (5-Chlorothiazol-2-YL)methanamine analogs and their insecticidal efficacy is paramount. This guide provides a comprehensive comparison of these analogs, supported by experimental data, to aid in the discovery and development of next-generation insecticides.
The this compound moiety is a critical pharmacophore in the thianicotinyl class of neonicotinoid insecticides, with thiamethoxam being a prominent example.[1][2] Modifications to the heterocyclic ring system attached to this core structure have been a key strategy in the development of new insecticidal compounds with improved potency and spectrum of activity. This guide delves into the insecticidal performance of various analogs, presenting quantitative data, detailed experimental protocols, and visual representations of structure-activity relationships and experimental workflows.
Comparative Insecticidal Activity
The insecticidal activity of this compound analogs is significantly influenced by the nature of the heterocyclic ring attached to the methanamine nitrogen. The following table summarizes the insecticidal activity (LC80) of thiamethoxam and its analogs against key insect pests.
| Compound ID | Heterocyclic Ring System | Target Pest | LC80 (mg AI/liter)[3] |
| Thiamethoxam (4) | 3-methyl-4-nitroimino-1,3,5-oxadiazinane | Aphis craccivora | 12[3] |
| Myzus persicae | 0.05–0.2[3] | ||
| Diabrotica balteata | 0.8[3] | ||
| Analog 8 | 2-nitroimino-hexahydro-1,3,5-triazine | Aphis craccivora | >200[3] |
| Myzus persicae | 3[3] | ||
| Diabrotica balteata | 200[3] | ||
| Analog 9 | 4-nitroimino-1,3,5-oxadiazinane | Aphis craccivora | 50[3] |
| Myzus persicae | 0.05[3] | ||
| Diabrotica balteata | 3[3] | ||
| Analog 10 | 4-nitroimino-1,3,5-thiadiazinane | Aphis craccivora | 200[3] |
| Myzus persicae | 0.8[3] | ||
| Diabrotica balteata | 12[3] |
Experimental Protocols
The determination of insecticidal activity is conducted through standardized bioassays. The following is a detailed protocol for the leaf-dip bioassay, a common method for evaluating the efficacy of systemic insecticides against aphids.
Leaf-Dip Bioassay for Aphid Toxicity
1. Insect Rearing:
-
Maintain a susceptible laboratory strain of aphids (e.g., Aphis craccivora or Myzus persicae) on untreated host plants (e.g., fava bean or bell pepper) in a controlled environment (25±2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
2. Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., acetone or dimethyl sulfoxide).
-
Make a series of dilutions from the stock solution with distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to achieve the desired test concentrations.
-
A control solution should be prepared with the solvent and surfactant in distilled water only.
3. Bioassay Procedure:
-
Excise fresh, untreated leaves from the host plants.
-
Dip each leaf into a test solution for 10-20 seconds with gentle agitation to ensure complete coverage.
-
Allow the leaves to air-dry on a paper towel.
-
Place the treated leaves, adaxial side up, on a 1.5% agar bed in a Petri dish.
-
Carefully transfer 20-30 adult apterous aphids onto each leaf disc using a fine camel-hair brush.
-
Seal the Petri dishes and incubate them under the same conditions as the insect rearing.
4. Data Collection and Analysis:
-
Assess aphid mortality after 24 and 48 hours under a stereomicroscope. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Correct the mortality data for control mortality using Abbott's formula.
-
Calculate the LC50 (median lethal concentration) or LC80 (lethal concentration for 80% of the population) values and their 95% confidence limits using probit analysis.
Visualizing Structure-Activity Relationships and Experimental Workflow
To better understand the relationship between chemical structure and insecticidal activity, as well as the experimental process, the following diagrams are provided.
Caption: Structure-activity relationship of key analogs.
Caption: Experimental workflow for the leaf-dip bioassay.
References
Cross-Validation of Analytical Methods for (5-Chlorothiazol-2-YL)methanamine: A Comparative Guide
For researchers, scientists, and drug development professionals working with (5-Chlorothiazol-2-YL)methanamine, the selection of a robust and reliable analytical method is critical for accurate quantification and characterization. This guide provides a comparative overview of common analytical techniques applicable to this compound and its derivatives. While specific validated methods for this compound are not extensively published, this comparison is based on established methodologies for analogous thiazole compounds.
Comparison of Analytical Methods
The selection of an appropriate analytical technique depends on various factors, including the sample matrix, required sensitivity, and the purpose of the analysis (e.g., purity assessment, quantification in biological fluids). The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of thiazole derivatives.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detected by UV absorbance. | Separation of volatile compounds, detected by mass. | Separation by polarity, detected by mass-to-charge ratio. |
| Selectivity | Moderate to High | High | Very High |
| Sensitivity (LOD/LOQ) | ng-µg/mL | pg-ng/mL | fg-pg/mL |
| Linearity | Good (typically R² > 0.99) | Good (typically R² > 0.99) | Excellent (typically R² > 0.999) |
| Accuracy | High | High | Very High |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Sample Throughput | High | Moderate | Moderate to High |
| Matrix Effect | Low to Moderate | Moderate | Potentially High |
| Derivatization | Often not required. | May be required for non-volatile compounds. | Often not required. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV, GC-MS, and LC-MS/MS that can be adapted and optimized for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification and purity analysis of this compound in bulk drug substances and simple formulations.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating thiazole derivatives.[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 2-3) and an organic solvent like acetonitrile or methanol.[1][2] The gradient or isocratic elution will need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by acquiring a UV spectrum of this compound. Thiazole derivatives often exhibit UV absorbance in the range of 230-280 nm.[1]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) to a known concentration. Filter through a 0.45 µm syringe filter before injection.
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness according to ICH guidelines.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. Derivatization may be necessary for polar compounds like amines to improve their volatility and chromatographic behavior.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is generally suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient is usually employed, for example, starting at 100 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.[4][5] Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Sample Preparation: The sample may need to be derivatized with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility. The derivatized sample is then dissolved in a suitable organic solvent for injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the determination of this compound in complex matrices such as biological fluids (plasma, urine).[6]
-
Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reverse-phase C18 or a mixed-mode column can be used.[7] Shorter columns with smaller particle sizes are often used for faster analysis times.[6]
-
Mobile Phase: A mixture of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve ionization.[6][8]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.[8]
-
Mass Spectrometer: Operated in electrospray ionization (ESI) positive mode. The instrument is tuned to the specific mass-to-charge ratio (m/z) of the parent ion of this compound and a specific product ion for quantification using Multiple Reaction Monitoring (MRM).[8]
-
Sample Preparation: For biological samples, a sample clean-up step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is necessary to remove matrix interferences.[6]
-
Internal Standard: A stable isotope-labeled analog of the analyte is often used as an internal standard to correct for matrix effects and variations in sample processing.[6]
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the development and validation of an analytical method, a crucial process in ensuring the reliability of the generated data.
Caption: A flowchart of the analytical method development and validation process.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Analytical Method Validation as the First Step in Drug Quality Control [ouci.dntb.gov.ua]
- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of (5-Chlorothiazol-2-YL)methanamine Derivatives Compared to Existing Pesticides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the insecticidal efficacy of novel (5-Chlorothiazol-2-YL)methanamine derivatives against a range of existing commercial pesticides. The data presented is compiled from various scientific studies, offering a quantitative and objective assessment of their potential as next-generation crop protection agents. Detailed experimental protocols for the key bioassays are provided to ensure transparency and facilitate the replication of findings.
Executive Summary
This compound serves as a crucial intermediate in the synthesis of neonicotinoid insecticides, most notably thiamethoxam.[1] Research into novel derivatives incorporating this moiety has revealed promising insecticidal activity against a variety of agricultural pests. This guide synthesizes available efficacy data, primarily in the form of median lethal concentration (LC50) and median lethal dose (LD50) values, to benchmark these new chemical entities against established insecticides, including other neonicotinoids, organophosphates, pyrethroids, and diamides. The primary mode of action for these derivatives, similar to other neonicotinoids, is the agonistic action on insect nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system, paralysis, and death.[2][3]
Quantitative Efficacy Comparison
The following tables summarize the insecticidal activity of various this compound derivatives and existing pesticides against several key insect pests. It is important to note that the data is compiled from different studies, and variations in experimental conditions may influence the reported values.
Table 1: Efficacy Against Sucking Pests (e.g., Aphids, Whiteflies)
| Compound/Active Ingredient | Target Pest | Bioassay Method | LC50/LD50 | Exposure Time | Source |
| This compound Derivatives | |||||
| Thiamethoxam | Aphis craccivora (Cowpea aphid) | Leaf Dipping | LC50: 2.44 ppm | 24 hours | [4] |
| Thiamethoxam | Aphis craccivora (Cowpea aphid) | Leaf Dipping | LC50: 0.75 ppm | 48 hours | [4] |
| Thiamethoxam | Aphis glycines (Soybean aphid) | Leaf Dipping | LC30 | - | [5] |
| Thiamethoxam | Aphis glycines (Soybean aphid) | Leaf Dipping | LC50 | - | [5] |
| Existing Pesticides | |||||
| Imidacloprid | Aphis glycines (Soybean aphid) | Leaf Dipping | LC30 | - | [5] |
| Imidacloprid | Aphis glycines (Soybean aphid) | Leaf Dipping | LC50 | - | [5] |
| Imidacloprid | Melipona scutellaris (Native bee) | Topical Application | LD50: 2.41 ng/bee | 24 hours | [6][7] |
| Imidacloprid | Melipona scutellaris (Native bee) | Topical Application | LD50: 1.29 ng/bee | 48 hours | [6][7] |
| Imidacloprid | Melipona scutellaris (Native bee) | Oral | LC50: 2.01 ng/µL | 24 hours | [6][7] |
| Imidacloprid | Melipona scutellaris (Native bee) | Oral | LC50: 0.81 ng/µL | 48 hours | [6][7] |
| Clothianidin | Aphis craccivora (Cowpea aphid) | - | LC50: 0.031 ppm | 48 hours | [8] |
| Thiacloprid | Aphis craccivora (Cowpea aphid) | - | LC50: 0.021 ppm | 48 hours | [8] |
| Flubendiamide | Aphis craccivora (Cowpea aphid) | - | LC50: 0.017 ppm | 48 hours | [8] |
| Dimethoate | Aphis craccivora (Cowpea aphid) | - | LC50: 0.048 ppm | 48 hours | [8] |
Table 2: Efficacy Against Chewing Pests (e.g., Lepidoptera)
| Compound/Active Ingredient | Target Pest | Bioassay Method | LC50 | Exposure Time | Source |
| Novel Thiazole Derivatives | |||||
| Compound 7g (N-pyridylpyrazole thiazole derivative) | Plutella xylostella (Diamondback moth) | Leaf Dipping | 5.32 mg/L | 48 hours | [9][10] |
| Compound 7g (N-pyridylpyrazole thiazole derivative) | Spodoptera exigua (Beet armyworm) | Leaf Dipping | 6.75 mg/L | 48 hours | [9][10] |
| Compound 7g (N-pyridylpyrazole thiazole derivative) | Spodoptera frugiperda (Fall armyworm) | Leaf Dipping | 7.64 mg/L | 48 hours | [9][10] |
| Compound 6e (Thiazolyl anthranilic diamide) | Plutella xylostella (Susceptible strain) | Leaf Dipping | 0.65 mg/L | - | [11] |
| Compound 6e (Thiazolyl anthranilic diamide) | Plutella xylostella (Resistant strain) | Leaf Dipping | 50.45 mg/L | - | [11] |
| Existing Pesticides | |||||
| Indoxacarb | Plutella xylostella (Diamondback moth) | Leaf Dipping | 5.01 mg/L | 48 hours | [9][10] |
| Chlorantraniliprole | Plutella xylostella (Susceptible strain) | Leaf Dipping | 0.53 mg/L | - | [11] |
| Chlorantraniliprole | Plutella xylostella (Resistant strain) | Leaf Dipping | 31.98 mg/L | - | [11] |
Signaling Pathways and Experimental Workflows
To visualize the biological and experimental processes, the following diagrams are provided in DOT language.
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Neonicotinoids, including this compound derivatives, act as agonists at the insect nicotinic acetylcholine receptor (nAChR). This diagram illustrates the simplified signaling cascade following receptor activation.
Caption: Simplified signaling pathway of nicotinic acetylcholine receptor (nAChR) activation by this compound derivatives.
General Experimental Workflow for LC50/LD50 Determination
The following diagram outlines a typical workflow for determining the median lethal concentration (LC50) or median lethal dose (LD50) of an insecticide.
Caption: Generalized workflow for the determination of insecticide LC50/LD50 values.
Experimental Protocols
Leaf-Dip Bioassay for Sucking and Chewing Insects
This method is commonly used to determine the efficacy of insecticides against phytophagous insects.
Objective: To determine the LC50 of a test compound through ingestion and contact.
Materials:
-
Test compound
-
Solvent (e.g., acetone, ethanol)
-
Surfactant (e.g., Triton X-100)
-
Distilled water
-
Fresh, untreated host plant leaves
-
Petri dishes with moistened filter paper
-
Test insects of a uniform age and stage
-
Fine paintbrush
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in the chosen solvent. Create a series of serial dilutions from the stock solution. Just before application, mix each dilution with distilled water containing a surfactant (typically 0.1%) to ensure even leaf coverage. A control solution containing only the solvent and surfactant in water should also be prepared.
-
Leaf Treatment: Individually dip host plant leaves into each test concentration for a standardized period (e.g., 10-30 seconds).
-
Drying: Allow the treated leaves to air-dry completely under a fume hood.
-
Insect Exposure: Place one treated leaf in each petri dish. Introduce a known number of test insects (e.g., 10-20) onto the leaf using a fine paintbrush.
-
Incubation: Maintain the petri dishes in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 L:D photoperiod).
-
Mortality Assessment: Record the number of dead insects at specified time points (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when prodded with a fine brush.
-
Data Analysis: Correct the mortality data using Abbott's formula if mortality is observed in the control group. Calculate the LC50 value and its 95% confidence intervals using probit or logit analysis.
Topical Application Bioassay for LD50 Determination
This method is used to determine the dose of an insecticide that is lethal to 50% of the test population through direct contact.
Objective: To determine the LD50 of a test compound.
Materials:
-
Test compound
-
Acetone or another suitable volatile solvent
-
Micro-applicator capable of delivering precise volumes (e.g., 1 µL)
-
Test insects of a uniform size and age
-
Holding containers with food and water
-
CO2 for anesthetizing insects
Procedure:
-
Preparation of Dosing Solutions: Dissolve the test compound in the solvent to prepare a stock solution. Create a series of dilutions to obtain the desired doses.
-
Insect Immobilization: Briefly anesthetize the test insects with CO2.
-
Application: Using a micro-applicator, apply a precise volume (typically 1 µL) of the test solution to the dorsal thorax of each insect. The control group receives 1 µL of the solvent only.
-
Recovery and Observation: Place the treated insects in holding containers with access to food and water. Maintain them in a controlled environment.
-
Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48 hours).
-
Data Analysis: Calculate the LD50 value (expressed as ng or µg of active ingredient per insect or per gram of body weight) using probit analysis.[6][7]
Contact Vial Bioassay
This method assesses the toxicity of an insecticide through residual contact.
Objective: To determine the LC50 of a test compound when insects are exposed to a treated surface.
Materials:
-
Test compound
-
Volatile solvent (e.g., acetone)
-
Glass scintillation vials (e.g., 20 mL)
-
Pipette
-
Vial roller or rotator
-
Test insects
Procedure:
-
Vial Coating: Pipette a specific volume (e.g., 0.5 mL) of the insecticide solution into a glass vial.
-
Solvent Evaporation: Roll the vial on a roller until the solvent has completely evaporated, leaving a uniform film of the insecticide on the inner surface. Prepare control vials using the solvent alone.
-
Insect Exposure: Introduce a known number of test insects into each vial and cap it.
-
Incubation: Keep the vials in a controlled environment.
-
Mortality Assessment: Record mortality at predetermined time points.
-
Data Analysis: Calculate the LC50 value based on the concentration of the solution used to coat the vials.
References
- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. eajbsa.journals.ekb.eg [eajbsa.journals.ekb.eg]
- 5. journals.plos.org [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. dot | Graphviz [graphviz.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
Section 1: N-(thiazol-2-yl)-benzamide Analogs as Zinc-Activated Channel (ZAC) Antagonists
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of N-(thiazol-2-yl)-benzamide Analogs
The N-(thiazol-2-yl)-benzamide scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structural activity relationships (SAR) of N-(thiazol-2-yl)-benzamide analogs across different therapeutic areas, including their roles as Zinc-Activated Channel (ZAC) antagonists, anticancer agents, and glucokinase activators. The information is compiled from recent studies to aid researchers, scientists, and drug development professionals in the rational design of new and improved therapeutic agents.
A significant breakthrough in the pharmacology of the Cys-loop receptor superfamily has been the discovery of N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC).[1][2] A study involving the screening of a compound library led to the identification of 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist.[1] This initial hit prompted an extensive SAR study to identify analogs with improved potency and efficacy.
Key SAR Insights:
The SAR exploration was systematically conducted by modifying the thiazole and phenyl rings of the lead compound.
-
Modifications to the Thiazole Ring: Alterations to the thiazole moiety revealed that substitutions at the 4- and 5-positions significantly impact antagonist activity. For instance, combining a 2-chloro-4,5-difluoro-phenyl ring with a 5-methyl-thiazol-2-yl moiety resulted in complete inactivity, highlighting the detrimental effect of the 5-methyl substitution on ZAC activity.[1]
-
Modifications to the Phenyl Ring: Substitutions on the benzamide phenyl ring were also found to be critical for activity. The detailed functional characterization of selected analogs demonstrated that compounds 2b , 4c , and 5a (TTFB) were equipotent ZAC antagonists with IC50 values in the low micromolar range (1–3 μM).[1][3] These compounds also displayed more substantial ZAC antagonism than the initial lead compound, achieving complete inhibition of Zn2+-induced responses.[1][3]
-
Selectivity: The analog N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (5a , TTFB) was found to be a selective ZAC antagonist, showing no significant activity at other Cys-loop receptors such as 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine receptors at concentrations up to 30 μM.[1][2]
-
Mechanism of Action: The lead compound displayed largely noncompetitive antagonism of Zn2+-induced ZAC signaling. Further studies with TTFB suggested that it acts as a negative allosteric modulator by targeting the transmembrane and/or intracellular domains of the receptor.[1][2]
Quantitative Data for ZAC Antagonists
| Compound | Modifications | IC50 (μM) | Maximum Inhibition |
| 1 | Lead Compound | ~10 | Partial |
| 2b | Thiazole & Phenyl Ring Modified | 1-3 | Complete |
| 4c | Phenyl Ring Modified | 1-3 | Complete |
| 5a (TTFB) | Phenyl Ring Modified | 1-3 | Complete |
| 3f | Thiazole Ring Modified | >10 | Weaker than 1 |
Experimental Protocols:
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes: The functional properties of the N-(thiazol-2-yl)-benzamide analogs were characterized at ZAC expressed in Xenopus laevis oocytes using TEVC recordings. Oocytes were injected with cRNA encoding for the ZAC and incubated for 2-4 days. Recordings were performed at a holding potential of -60 mV. The antagonist effects of the compounds were quantified by measuring the inhibition of the current response induced by the application of 1 mM Zn2+. IC50 values were determined by testing the compounds at three different concentrations (e.g., 0.3, 3, and 30 μM or 1, 10, and 100 μM, depending on solubility).[1]
Signaling Pathway and Experimental Workflow
Caption: Workflow for the discovery and characterization of ZAC antagonists.
Section 2: N-(thiazol-2-yl)-benzamide Analogs as Anticancer Agents
The N-(thiazol-2-yl)-benzamide scaffold has also been investigated for its potential in cancer therapy, with derivatives showing activity against various cancer-related targets.
Targeting DNA Topoisomerase II
A series of novel N-(thiazol-2-yl)benzamides of quinoxaline were synthesized and evaluated for their in vitro anticancer activity.[4] Several of these compounds demonstrated promising activity against human breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines, with etoposide used as a positive control.[4] The proposed mechanism of action for these compounds is the targeting of DNA topoisomerase II.
| Compound | Target Cell Line | IC50 (μM) |
| 6d | MCF-7, A549, HepG2 | Promising Activity |
| 6e | MCF-7, A549, HepG2 | Promising Activity |
| 6i | MCF-7, A549, HepG2 | Promising Activity |
| 6j | MCF-7, A549, HepG2 | Promising Activity |
| 6m | MCF-7, A549, HepG2 | Promising Activity |
| Etoposide | MCF-7, A549, HepG2 | Standard Control |
Targeting Src Kinase
Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated as Src kinase inhibitors.[5] The unsubstituted N-benzyl derivative 8a was the most potent in this series, with GI50 values of 1.34 μM and 2.30 μM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively.[5] Introduction of a 4-fluoro substitution on the benzyl group (8b ) resulted in a slight decrease in activity, while a 4-methyl group (8e ) led to a nearly four-fold decrease in potency.[5]
| Compound | Substitution on N-benzyl | GI50 in NIH3T3/c-Src527F (μM) | GI50 in SYF/c-Src527F (μM) |
| 8a | Unsubstituted | 1.34 | 2.30 |
| 8b | 4-Fluoro | 1.49 | 2.51 |
| 8e | 4-Methyl | ~5.36 | ~9.20 |
Experimental Protocols:
In Vitro Anticancer Activity Assay (MTT or SRB Assay): Human cancer cell lines (e.g., MCF-7, A549, HepG2) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the synthesized compounds and incubated for an additional 48-72 hours. Cell viability is assessed using assays like MTT or SRB. The concentration of the compound that causes 50% inhibition of cell growth (IC50) is then calculated.
Src Kinase Inhibition Assay: The inhibitory activity of the compounds against Src kinase is evaluated using engineered cell lines that overexpress a constitutively active form of Src (e.g., NIH3T3/c-Src527F). The cells are treated with the test compounds, and the inhibition of cell growth (GI50) is determined as a measure of Src kinase inhibition.[5]
References
- 1. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
Confirming the Structure of Synthesized (5-Chlorothiazol-2-YL)methanamine via Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocally confirming the structure of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative framework for utilizing mass spectrometry to verify the successful synthesis of (5-Chlorothiazol-2-YL)methanamine. By comparing its expected mass spectral data with that of a potential isomer and a common synthetic precursor, this document outlines a clear methodology for structural confirmation.
This guide will delve into the anticipated fragmentation patterns of this compound and contrast them with those of a plausible isomer, (2-Chlorothiazol-4-YL)methanamine, and a likely impurity, 2-chloro-5-chloromethylthiazole. Detailed experimental protocols and data presentation will equip researchers with the necessary tools for accurate and efficient structural elucidation.
Predicted Mass Spectral Data Comparison
The following table summarizes the predicted key mass-to-charge (m/z) values for this compound and its potential analytical challenges, namely a structural isomer and a possible synthetic impurity. These predictions are based on established principles of mass spectrometry, including common fragmentation pathways for amines and halogenated heterocyclic compounds.
| Compound | Molecular Weight (Da) | Predicted Molecular Ion (M+) [m/z] | Predicted Key Fragment Ions [m/z] and Their Origins |
| This compound | 148.6 | 148/150 (due to 35Cl/37Cl isotopes) | 119 : [M - CH₂NH]⁺, α-cleavage of the aminomethyl group.92 : [M - CH₂NH - HCN]⁺, subsequent loss of hydrogen cyanide from the thiazole ring.83 : [C₃H₂ClS]⁺, cleavage of the thiazole ring. |
| (2-Chlorothiazol-4-YL)methanamine (Isomer) | 148.6 | 148/150 (due to 35Cl/37Cl isotopes) | 119 : [M - CH₂NH]⁺, α-cleavage of the aminomethyl group.113 : [M - Cl]⁺, loss of a chlorine atom.92 : [M - CH₂NH - HCN]⁺, subsequent loss of hydrogen cyanide from the thiazole ring. |
| 2-chloro-5-chloromethylthiazole (Precursor/Impurity) | 168.0 | 168/170/172 (due to two 35Cl/37Cl isotopes) | 133 : [M - Cl]⁺, loss of one chlorine atom.98 : [M - 2Cl]⁺, loss of both chlorine atoms.49 : [CH₂Cl]⁺, chloromethyl cation. |
Experimental Protocol
A robust and reliable method for analyzing this compound and its related compounds by mass spectrometry is outlined below.
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements to confirm elemental compositions. A standard quadrupole instrument is also suitable for routine confirmation.
-
Ionization Source: Electron Ionization (EI) is a common and effective method for the analysis of relatively small, volatile molecules and provides reproducible fragmentation patterns.
-
Sample Introduction: Gas Chromatography (GC) is the preferred method for separating the synthesized compound from potential impurities before mass analysis.
GC-MS Parameters:
-
GC Column: A standard non-polar column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of the synthesized product in 1 mL of a suitable volatile solvent (e.g., dichloromethane, methanol).
-
Vortex the solution to ensure complete dissolution.
-
Inject 1 µL of the solution into the GC-MS system.
Workflow for Structural Confirmation
The logical flow for confirming the structure of the synthesized compound is depicted in the following diagram.
Caption: Experimental workflow for the confirmation of synthesized this compound.
Discussion of Fragmentation Patterns
-
This compound: The primary fragmentation is expected to be the alpha-cleavage of the C-C bond between the thiazole ring and the aminomethyl group, leading to a stable thiazolyl cation at m/z 119. Further fragmentation of the thiazole ring is also anticipated. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
-
(2-Chlorothiazol-4-YL)methanamine (Isomer): While this isomer would also exhibit a molecular ion at m/z 148/150 and an alpha-cleavage fragment at m/z 119, the overall fragmentation pattern and relative intensities of other fragment ions may differ due to the different substitution pattern on the thiazole ring. The stability of the resulting fragment ions will be influenced by the position of the substituents, potentially leading to a distinguishable mass spectrum.
-
2-chloro-5-chloromethylthiazole (Precursor/Impurity): This compound is readily distinguishable by its higher molecular weight (168 Da) and the presence of two chlorine atoms, which will generate a more complex isotopic pattern for the molecular ion (M, M+2, M+4). The loss of one or both chlorine atoms and the presence of a fragment at m/z 49 for the chloromethyl group would be strong indicators of this impurity.
By carefully analyzing the obtained mass spectrum and comparing it to the predicted data for the target molecule, its isomer, and potential impurities, researchers can confidently confirm the successful synthesis and purity of this compound. This systematic approach is fundamental for advancing drug discovery and development programs.
A Comparative Review of the Biological Activities of 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. This guide provides a comparative overview of these biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to aid in drug discovery and development efforts.
Anticancer Activity
2-Aminothiazole derivatives have emerged as a promising class of anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of critical cellular signaling pathways.
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of selected 2-aminothiazole derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Dasatinib | Various Leukemia Lines | 0.001 - 0.01 | Imatinib | >1 |
| Alpelisib | PIK3CA-mutant Breast Cancer | 0.03 - 0.1 | - | - |
| Compound 8a | Leukemia | < 10 | Doxorubicin | 0.05 - 0.5 |
| Compound 20 | H1299 (Lung), SHG-44 (Glioma) | 4.89, 4.03 | - | - |
| Compound 27 | HeLa (Cervical) | 1.6 | - | - |
| Compound 28 | A549 (Lung), HeLa (Cervical), HT29 (Colon) | 8.64, 6.05, 0.63 | - | - |
| Compound 48c | PC12 (Pheochromocytoma) | - | - | - |
| Compound 6b | MCF-7 (Breast), A549 (Lung) | 17.2, 19.0 | - | - |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1][2][3]
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The 2-aminothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in culture medium. The cells are then treated with these concentrations for 24 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for determining the anticancer activity of 2-aminothiazole derivatives using the MTT assay.
Antimicrobial Activity
Derivatives of 2-aminothiazole have also been extensively investigated for their antimicrobial properties against a variety of bacterial and fungal pathogens.
Comparative Antimicrobial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.[4][5][6]
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Compound 121d | Staphylococcus aureus | 2 - 128 | Ciprofloxacin | 0.25 - 2 |
| Escherichia coli | 2 - 128 | Ciprofloxacin | 0.015 - 1 | |
| Compound 124 (3,4-dichlorophenyl) | Staphylococcus aureus | 4 - 16 | - | - |
| Staphylococcus epidermidis | 4 - 16 | - | - | |
| Compound 2a | Staphylococcus epidermidis | 250 | - | - |
| Pseudomonas aeruginosa | 375 | - | - | |
| Compound 2d | Staphylococcus aureus | 250 | - | - |
| Escherichia coli | 375 | - | - |
Note: MIC values can be influenced by the specific strain of microorganism and the testing methodology.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[7][8][9]
Methodology:
-
Preparation of Antimicrobial Solutions: The 2-aminothiazole derivatives are dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing a growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 16-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity
Certain 2-aminothiazole derivatives have demonstrated significant anti-inflammatory effects, often through the inhibition of key inflammatory mediators and enzymes.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is a classic and reliable method for screening the acute anti-inflammatory activity of compounds.[10][11][12][13][14]
Methodology:
-
Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test 2-aminothiazole derivatives are administered to the animals, typically via oral or intraperitoneal routes, at a predetermined time before the induction of inflammation. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the animals.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways Modulated by 2-Aminothiazole Derivatives
The biological activities of 2-aminothiazole derivatives are often attributed to their interaction with specific molecular targets within cellular signaling pathways. For instance, in cancer, these compounds can inhibit protein kinases that are crucial for tumor growth and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminothiazole derivatives in cancer cells.
In the context of inflammation, 2-aminothiazole derivatives can modulate pathways involving key inflammatory mediators.
Caption: Modulation of the NF-κB and COX-2 inflammatory pathway by 2-aminothiazole derivatives.
This guide provides a foundational understanding of the diverse biological activities of 2-aminothiazole derivatives. The presented data and protocols serve as a valuable resource for researchers in the field, facilitating the design and development of novel therapeutic agents based on this versatile scaffold.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. researchgate.net [researchgate.net]
- 11. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 12. inotiv.com [inotiv.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (5-Chlorothiazol-2-YL)methanamine: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
(5-Chlorothiazol-2-YL)methanamine is a chlorinated heterocyclic amine, and its handling and disposal require strict adherence to safety protocols to mitigate potential environmental and health risks. This guide provides detailed procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Given these hazards, appropriate personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). Always consult the glove manufacturer's specifications for chemical compatibility. |
| Eye Protection | Safety Glasses/Goggles | Chemical safety goggles are required. |
| Skin and Body Protection | Lab Coat | A standard laboratory coat should be worn. |
| Respiratory Protection | Respirator | Use in a well-ventilated area or under a chemical fume hood. If significant aerosolization or dusting is possible, a respirator may be necessary. |
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate appropriate disposal methods. This compound is a halogenated organic compound due to the presence of chlorine.[2][3]
-
Waste Container: Collect waste containing this compound in a dedicated, properly labeled hazardous waste container.[3][4] The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[4]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4] Do not use abbreviations or chemical formulas.[4]
-
Segregation:
Step-by-Step Disposal Procedure
-
Container Preparation: Obtain a designated hazardous waste container for halogenated organic compounds from your institution's Environmental Health and Safety (EHS) department. Ensure the container is clean, in good condition, and properly labeled.[3][4]
-
Waste Transfer: Carefully transfer the waste this compound into the designated container. If transferring a solution, use a funnel to avoid spills. All transfers of this compound should be conducted within a chemical fume hood to minimize inhalation exposure.
-
Container Sealing: Securely close the container lid after each addition of waste.[4] Do not leave the container open.
-
Record Keeping: Maintain a log of the contents being added to the waste container, including the chemical name and approximate quantity.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[3] The storage area should be cool, dry, and well-ventilated.[4] Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.[3]
-
Disposal Request: Once the container is full (typically no more than 90% capacity) or when it is ready for disposal, contact your institution's EHS department to arrange for pickup and disposal.[7] Follow all institutional procedures for waste pickup requests.
Spill and Emergency Procedures
In the event of a spill:
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material and spilled substance into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS department.
-
Provide them with the identity of the spilled material.
-
Disposal Methodology
Halogenated organic wastes, such as this compound, are typically disposed of via high-temperature incineration at a licensed hazardous waste facility.[2][8] This method is designed to destroy the organic molecule and manage the resulting halogenated byproducts in an environmentally sound manner. Some specialized chemical treatment methods may also be employed by waste disposal facilities.[9]
Visual Guide to Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. (2-Chloro-1,3-thiazol-5-yl)methanamine hydrochloride | C4H6Cl2N2S | CID 18349540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. ethz.ch [ethz.ch]
- 8. otago.ac.nz [otago.ac.nz]
- 9. researchgate.net [researchgate.net]
Navigating the Safe Handling of (5-Chlorothiazol-2-YL)methanamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling (5-Chlorothiazol-2-YL)methanamine, a crucial component in various research and development endeavors.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive approach to personal protection is critical when working with this compound. The following table summarizes the recommended PPE based on the potential hazards identified from related compounds.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against potential splashes that may cause serious eye irritation.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should also be worn. | To prevent skin contact which may cause irritation.[1][2][3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | To minimize the risk of inhaling aerosols or dust particles. |
| Hand Protection | Wear appropriate protective gloves. | To prevent skin exposure.[2][3] |
Procedural Guidance for Safe Handling and Disposal
Adherence to strict operational protocols is essential to minimize exposure and ensure a safe working environment.
Handling Procedures:
-
Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. The work area, preferably a chemical fume hood, should be clean and uncluttered.[4]
-
Weighing and Transferring : Conduct all weighing and transferring operations within a ventilated enclosure to control the release of dust or vapors.
-
Spill Management : In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Hygiene Practices : After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[3]
Disposal Plan:
All waste containing this compound should be considered hazardous.
-
Waste Collection : Collect all contaminated materials, including disposable gloves, absorbent materials from spills, and empty containers, in a designated, labeled hazardous waste container.
-
Disposal : Dispose of the hazardous waste through a licensed and approved waste disposal facility. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain.[3]
Logical Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment based on the handling scenario.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
